4,7-Dichloro-2-phenylquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPZVDQRVXUAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327013 | |
| Record name | 4,7-Dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54665-92-8 | |
| Record name | 4,7-Dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 4,7-Dichloro-2-phenylquinazoline: A Guide from 2-Amino-5-chlorobenzophenone
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 4,7-dichloro-2-phenylquinazoline, a crucial scaffold in medicinal chemistry. The synthesis originates from the readily available precursor, 2-amino-5-chlorobenzophenone. We will dissect a robust and efficient two-step synthetic strategy, beginning with the cyclocondensation to form the intermediate 7-chloro-2-phenylquinazolin-4(3H)-one, followed by a strategic chlorination to yield the final product. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and practical insights essential for successful laboratory execution. The causality behind experimental choices, process optimization, and critical safety considerations are emphasized to ensure technical accuracy and reproducibility.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and capacity for diverse substitutions at key positions make it an ideal scaffold for interacting with various biological targets. Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antidiabetic properties.[1] The specific target of this guide, this compound, serves as a pivotal intermediate in the synthesis of advanced therapeutic agents, particularly kinase inhibitors used in oncology.[2][3] The strategic placement of chlorine atoms at the C4 and C7 positions provides reactive handles for subsequent nucleophilic substitution reactions, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological profiles.
This guide focuses on a logical and field-proven synthetic route starting from 2-amino-5-chlorobenzophenone, a commercially available and practical starting material for achieving the desired 7-chloro substitution pattern on the quinazoline ring.[4][5]
Overall Synthetic Strategy
The transformation of 2-amino-5-chlorobenzophenone into this compound is efficiently achieved via a two-step sequence. This approach ensures high yields and simplifies purification by isolating a stable intermediate.
-
Step 1: Cyclocondensation. Formation of the quinazolinone ring system to produce 7-chloro-2-phenylquinazolin-4(3H)-one.
-
Step 2: Aromatizing Chlorination. Conversion of the 4-oxo group of the quinazolinone intermediate to a 4-chloro substituent, yielding the final product.
Caption: Overall two-step synthetic workflow.
Part I: Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one
The foundational step in this synthesis is the construction of the heterocyclic quinazolinone core. This is achieved through a cyclocondensation reaction that incorporates the C2 and N3 atoms of the pyrimidine ring.
Principle and Mechanistic Insight
The reaction of 2-amino-5-chlorobenzophenone with formamide serves a dual purpose: formamide acts as both the reagent, providing the necessary one-carbon unit (which will become C2), and the solvent. At elevated temperatures, formamide decomposes to generate ammonia and formic acid. The 2-amino group of the benzophenone first reacts with formic acid (or a related formylating species) to form an N-formyl intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the ketone carbonyl, followed by dehydration, leads to the formation of the stable, fused quinazolinone ring system. The use of a high-boiling solvent like formamide is critical to provide the thermal energy required to overcome the activation barriers for both the initial formylation and the final dehydration steps.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-chlorobenzophenone
-
Formamide
-
Standard laboratory glassware for high-temperature reactions (e.g., round-bottom flask, reflux condenser)
-
Heating mantle and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 equiv) and formamide (10-15 equiv).
-
Heat the reaction mixture to 160-180 °C with vigorous stirring. The high temperature is necessary to drive the cyclization and dehydration.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to approximately 80 °C.
-
Carefully pour the warm mixture into a beaker containing cold water. This will cause the product to precipitate out of the formamide/water solution.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual formamide.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Data Summary: Reagents and Conditions
| Reagent/Parameter | Molar Ratio (equiv) | Role | Key Consideration |
| 2-Amino-5-chlorobenzophenone | 1.0 | Starting Material | Ensure high purity for optimal yield. |
| Formamide | 10 - 15 | Reagent & Solvent | Use in excess; acts as C1 source. |
| Temperature | N/A | Reaction Condition | 160-180 °C is crucial for cyclization. |
| Reaction Time | N/A | Reaction Condition | 4-6 hours, monitor by TLC. |
Part II: Chlorination to this compound
The final step involves the conversion of the C4-keto group of the quinazolinone into a chloride. This transformation is critical as it installs a leaving group at the 4-position, making the molecule susceptible to nucleophilic substitution for further derivatization.
Principle and Mechanistic Insight
The chlorination of a quinazolin-4-one is a standard transformation often accomplished with phosphorus oxychloride (POCl₃).[6][7] The reaction proceeds in two distinct stages.[8] First, the lactam oxygen of the quinazolinone acts as a nucleophile, attacking the phosphorus atom of POCl₃. This initial phosphorylation step forms a phosphate ester intermediate.[6][7] This intermediate is highly activated towards nucleophilic attack. In the second stage, a chloride ion (from POCl₃) attacks the C4 position, leading to the displacement of the phosphate group and the formation of the 4-chloroquinazoline product.[7][8] The reaction is typically performed by heating the quinazolinone in an excess of POCl₃, which serves as both the chlorinating agent and the solvent.[9][10] Heating to temperatures between 70-110 °C is generally required to facilitate the clean conversion of the intermediate to the final product.[6][10]
Caption: Simplified mechanism for POCl₃ chlorination.
Detailed Experimental Protocol
Materials:
-
7-Chloro-2-phenylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice, water, and saturated sodium bicarbonate solution
-
Glassware suitable for corrosive and moisture-sensitive reagents
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
Place the dried 7-chloro-2-phenylquinazolin-4(3H)-one (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 equiv). The POCl₃ acts as both reagent and solvent.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours.[10] The reaction should become a clear solution.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
To remove the final traces of POCl₃, add toluene to the residue and evaporate again under reduced pressure. This azeotropic removal is crucial for a clean work-up.[10]
-
Work-up: Very slowly and carefully, pour the residue onto crushed ice with stirring. A vigorous reaction will occur.
-
Once the initial reaction has subsided, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.
-
Extract the aqueous slurry with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain pure this compound.
Data Summary: Reagents and Conditions
| Reagent/Parameter | Molar Ratio (equiv) | Role | Key Consideration |
| 7-Chloro-2-phenylquinazolin-4(3H)-one | 1.0 | Substrate | Must be thoroughly dried before use. |
| Phosphorus Oxychloride (POCl₃) | 5 - 10 | Reagent & Solvent | Highly corrosive and water-reactive. |
| Temperature | N/A | Reaction Condition | 100-110 °C is required for conversion. |
| Work-up | N/A | Isolation | Careful quenching on ice is critical. |
Safety and Handling
-
Formamide: Can be harmful if inhaled or absorbed through the skin. It is a developmental toxin. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing HCl gas. It can cause severe burns upon contact. All manipulations must be conducted in a fume hood, and appropriate PPE (heavy-duty gloves, lab coat, face shield) is mandatory. Ensure a quenching agent (like sodium bicarbonate) is readily available.
Conclusion
The synthesis of this compound from 2-amino-5-chlorobenzophenone is a reliable and scalable two-step process that is fundamental to the development of numerous advanced pharmaceutical agents. By understanding the mechanistic underpinnings of the initial cyclocondensation and the subsequent chlorination, researchers can effectively troubleshoot and optimize this synthesis for high yield and purity. The protocols and insights provided in this guide offer a solid foundation for the practical execution of this important synthetic transformation in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4,7-Dichloro-2-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties and reactivity of 4,7-dichloro-2-phenylquinazoline, a key heterocyclic intermediate in medicinal chemistry. The unique arrangement of its chloro substituents and the phenyl group at the 2-position imparts a distinct reactivity profile that is of significant interest in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This document will delve into the synthesis, spectroscopic characterization, and the nuanced reactivity of this molecule, offering field-proven insights and detailed experimental protocols.
Introduction and Molecular Overview
This compound is a halogenated quinazoline derivative that serves as a versatile building block in organic synthesis. The quinazoline core is a prominent scaffold in numerous biologically active compounds, including approved anticancer drugs like gefitinib and erlotinib.[1][2] The presence of two chlorine atoms at positions 4 and 7, which are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, makes this molecule a valuable precursor for creating diverse molecular libraries for drug discovery.
Molecular Structure:
Caption: Key identifiers for this compound.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step sequence starting from 2-amino-4-chlorobenzoic acid. The initial step involves the condensation of the anthranilic acid derivative with benzonitrile or a related benzoyl precursor to form the corresponding 7-chloro-2-phenylquinazolin-4(3H)-one. The subsequent chlorination of the quinazolinone at the 4-position yields the target molecule.
Experimental Protocol: Synthesis of 7-Chloro-2-phenylquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorobenzoic acid (1 equivalent) and benzonitrile (3-5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 190-200 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add a suitable solvent like ethanol and stir to precipitate the product.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 7-chloro-2-phenylquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 7-chloro-2-phenylquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of N,N-dimethylaniline or dimethylformamide (DMF) can be added to facilitate the reaction.[2][3]
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Purification: The resulting precipitate is filtered, washed thoroughly with water, and then a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure this compound.
Caption: General synthetic workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below is a table summarizing the expected spectroscopic data based on analogous structures found in the literature.[4][5][6]
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 8.2-8.4 (m, 2H, ortho-protons of phenyl group), 7.9-8.1 (d, 1H, H-5), 7.5-7.7 (m, 4H, meta-, para-protons of phenyl group and H-6), 7.3-7.4 (d, 1H, H-8). |
| ¹³C NMR (CDCl₃) | δ 162-164 (C-2), 158-160 (C-4), 152-154 (C-8a), 138-140 (C-7), 135-137 (ipso-C of phenyl group), 130-132 (para-C of phenyl group), 128-130 (ortho- and meta-C of phenyl group), 126-128 (C-5), 124-126 (C-6), 122-124 (C-4a), 118-120 (C-8). |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar-H stretch), ~1610, 1580, 1480 (C=C and C=N stretching), ~850 (C-Cl stretch). |
| Mass Spec. (EI) | m/z (%) = 286 (M⁺), 288 (M⁺+2), 290 (M⁺+4) in a ratio indicative of two chlorine atoms. |
Chemical Reactivity: A Tale of Two Chlorines
The reactivity of this compound is dominated by the differential electrophilicity of the two carbon atoms bearing the chlorine substituents. The chlorine at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C7 position. This regioselectivity is a cornerstone of its synthetic utility.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring to stabilize the negative charge in the Meisenheimer intermediate.[7][8] In contrast, the C7 chlorine is on the benzene portion of the heterocycle and is less activated.
This differential reactivity allows for the selective substitution at the C4 position under relatively mild conditions, while the C7 position typically requires harsher conditions for substitution.[8]
Caption: Regioselective nucleophilic aromatic substitution of this compound.
Typical Nucleophiles:
-
Amines: Primary and secondary amines readily displace the C4-chloro group to form 4-aminoquinazoline derivatives, which are key intermediates in the synthesis of kinase inhibitors.[3][7]
-
Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages at the C4 position.
-
Thiols: Thiolates react to form thioethers.
Experimental Protocol: Selective Nucleophilic Substitution with an Amine at C4
-
Reaction Setup: In a sealed tube or a round-bottom flask with a condenser, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol, ethanol, or DMF.
-
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 2-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Both chlorine atoms on the this compound scaffold can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1][9][10][11] Similar to SNAr reactions, the C4 position is generally more reactive. This allows for a sequential and regioselective introduction of different substituents.
The order of reactivity in palladium-catalyzed cross-coupling reactions is generally C-I > C-Br > C-Cl. While C-Cl bonds are less reactive, the use of appropriate phosphine ligands and reaction conditions can facilitate their coupling. The higher reactivity of the C4-Cl bond can be attributed to its position adjacent to a nitrogen atom, which influences the electronic properties of the C-Cl bond and facilitates the oxidative addition step in the catalytic cycle.[12]
Caption: Sequential Suzuki cross-coupling reactions on this compound.
Experimental Protocol: Suzuki Coupling at the C4 Position
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2-3 equivalents).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. The mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-12 hours.
-
Work-up and Purification: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The ability to selectively functionalize the C4 and C7 positions of this compound makes it a highly valuable scaffold in drug discovery. By introducing various substituents through nucleophilic substitution and cross-coupling reactions, chemists can systematically explore the structure-activity relationship (SAR) of novel quinazoline derivatives. This has been particularly successful in the development of kinase inhibitors, where the quinazoline core often serves as a hinge-binding motif. The 2-phenyl group can be further modified to optimize binding affinity and selectivity for the target protein.
Conclusion
This compound is a pivotal intermediate in modern medicinal chemistry. Its synthesis is straightforward, and its reactivity is characterized by the pronounced difference in the lability of the C4 and C7 chlorine atoms. This predictable regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of complex, polysubstituted quinazolines. A thorough understanding of its chemical properties and reactivity is essential for researchers aiming to develop the next generation of quinazoline-based therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
The Enigmatic Executioner: A Technical Guide to the Postulated Mechanism of Action of 4,7-Dichloro-2-phenylquinazoline in Cancer Cells
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to several clinically approved drugs. This technical guide focuses on a specific, yet under-characterized derivative, 4,7-dichloro-2-phenylquinazoline. While direct, extensive research on this particular molecule is emerging, its structural motifs strongly suggest a potent anti-cancer profile. By synthesizing data from closely related quinazoline analogues, this document delineates the most probable mechanisms of action, offering a foundational framework for researchers, scientists, and drug development professionals. We will explore the compound's likely impact on critical cellular processes including the induction of apoptosis, cell cycle arrest, and potential kinase inhibition, providing detailed experimental protocols to validate these hypotheses.
Introduction: The Quinazoline Core - A Privileged Scaffold in Oncology
Quinazoline and its derivatives represent a class of bicyclic aromatic compounds that have garnered immense interest in pharmacology due to their diverse therapeutic properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][2] The rigid, planar structure of the quinazoline ring system allows it to effectively interact with various biological targets, particularly the ATP-binding pockets of protein kinases.[3] This has led to the successful development of several FDA-approved anticancer drugs, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5]
The subject of this guide, this compound, possesses key structural features that imply significant biological activity. The dichloro-substituents at positions 4 and 7 are known to enhance the potency of various bioactive molecules, while the 2-phenyl group can contribute to specific interactions within target proteins. Based on the extensive literature on analogous compounds, we can postulate a multi-faceted mechanism of action for this compound in cancer cells.
Postulated Mechanisms of Action
The anticancer activity of this compound is likely not attributable to a single mode of action but rather a synergistic interplay of multiple cellular effects. The primary hypothesized mechanisms include the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A hallmark of cancer is the evasion of apoptosis, or programmed cell death.[6] A vast number of quinazoline derivatives have been shown to reinstate this crucial process in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][7]
The intrinsic pathway is often initiated by cellular stress, such as DNA damage or the generation of reactive oxygen species (ROS).[1] Structurally similar compounds suggest that this compound could induce ROS production, leading to a cascade of events.[1]
-
Mitochondrial Membrane Permeabilization: Increased ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][8]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase.[1]
-
Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[1][6]
The extrinsic pathway is initiated by the binding of ligands, such as TNF-α or FasL, to death receptors on the cell surface.[6] Some quinazoline derivatives have been shown to modulate this pathway.[1]
-
Caspase-8 Activation: This pathway leads to the activation of caspase-8, another initiator caspase.[1]
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate executioner caspases or cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating the intrinsic pathway.[7] Phenylquinazoline derivatives have been demonstrated to down-regulate the expression of anti-apoptotic proteins like Bcl-2, tipping the balance in favor of apoptosis.[7][9]
Diagram: Postulated Apoptotic Pathways
Caption: Postulated induction of apoptosis by this compound.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Cancer is characterized by dysregulated cell cycle progression. Many chemotherapeutic agents, including numerous quinazoline derivatives, exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.[10][11] The most commonly observed points of arrest for quinazoline analogues are the G1/S and G2/M transitions.[12][13]
-
G1 Phase Arrest: This would involve the modulation of cyclin-dependent kinases (CDKs) such as CDK4 and CDK2, and their regulatory cyclin partners (Cyclin D and E).[11][14] Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry.[14]
-
G2/M Phase Arrest: Arrest at this checkpoint would likely involve the inhibition of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis.
The specific phase of arrest can be cell-type dependent and is a crucial area for experimental validation for this compound.
Diagram: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for determining cell cycle arrest.
Inhibition of Protein Kinases: Targeting a Key Vulnerability
The quinazoline scaffold is a well-established inhibitor of various protein kinases, many of which are implicated in oncogenic signaling pathways.[4][15] While the precise targets of this compound are yet to be identified, several families of kinases are plausible candidates.
-
Receptor Tyrosine Kinases (RTKs): As mentioned, EGFR is a common target for quinazolines.[4][5] Other RTKs such as VEGFR, which is involved in angiogenesis, could also be inhibited.[4]
-
PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often hyperactivated in cancer.[16] Several quinazoline derivatives have been shown to inhibit PI3K, leading to decreased proliferation and increased apoptosis.[4]
Inhibition of these kinases would disrupt downstream signaling cascades that promote cell growth, survival, and proliferation.
Table: Summary of Potential Biological Activities and Supporting Evidence from Analogues
| Biological Activity | Postulated Mechanism | Evidence from Analogous Compounds |
| Antiproliferative | Induction of apoptosis, cell cycle arrest | Widespread reports for various quinazoline derivatives.[1][17] |
| Apoptosis Induction | Increased ROS, cytochrome c release, caspase activation, Bcl-2 downregulation | Observed in MCF-7 cells treated with quinazoline Schiff bases.[1] Phenylquinazoline derivatives shown to target Bcl-2 family proteins.[7] |
| Cell Cycle Arrest | G1 or G2/M phase arrest | A 4-aminoquinazoline derivative induced S-phase arrest in PC-3 cells.[10] Chalcone derivatives can induce G2/M arrest.[13] |
| Kinase Inhibition | Potential inhibition of EGFR, PI3K, or other kinases | Many quinazoline derivatives are known tyrosine kinase inhibitors.[4][15] |
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays are recommended.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cancer cells with the IC50 concentration of this compound for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Protocol:
-
Treat cells with the IC50 concentration of the compound for a predetermined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways of interest.
Protocol:
-
Treat cells with the compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt, Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
While direct experimental data on this compound is limited, the wealth of information on structurally related compounds provides a strong foundation for postulating its mechanism of action in cancer cells. The evidence strongly suggests that this compound likely exerts its anticancer effects through a combination of apoptosis induction, cell cycle arrest, and inhibition of critical oncogenic signaling pathways.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate and validate these hypotheses. Future studies should focus on identifying the specific molecular targets of this compound through techniques such as kinase profiling and affinity chromatography. Furthermore, in vivo studies using animal models will be crucial to evaluate its therapeutic potential and toxicity profile. The elucidation of the precise mechanism of action will be instrumental in the rational design of more potent and selective quinazoline-based anticancer agents.
References
- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 3. youtube.com [youtube.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]
Biological activity of 4,7-Dichloro-2-phenylquinazoline derivatives
An In-Depth Technical Guide to the Biological Activity of 4,7-Dichloro-2-phenylquinazoline Derivatives
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This guide focuses on a specific, highly functionalized subclass: this compound derivatives. The strategic placement of chloro-substituents at the 4 and 7 positions, combined with a phenyl group at the 2-position, creates a versatile chemical entity with significant therapeutic potential. This document provides a comprehensive technical overview of the synthesis, postulated mechanisms of action, and key biological activities of these compounds, with a primary focus on their anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental frameworks to facilitate further investigation.
Rationale and Synthesis Strategy
The design of this compound derivatives is rooted in established structure-activity relationships (SAR) for bioactive quinazolines. The 2-phenyl group provides a critical hydrophobic scaffold, while the chlorine atoms serve two purposes: they modulate the electronic properties and lipophilicity of the molecule, and the C4-chloro atom, in particular, acts as an excellent leaving group for nucleophilic substitution, enabling the synthesis of diverse derivative libraries.[2][3]
A common synthetic pathway begins with a substituted anthranilic acid derivative, in this case, 2-amino-4-chlorobenzoic acid.[4] The synthesis proceeds through cyclization to form the quinazolinone core, followed by chlorination to yield the target scaffold.
General Synthesis Protocol: From Anthranilic Acid to Dichloroquinazoline
-
Condensation: 2-amino-4-chlorobenzoic acid is reacted with formamide under reflux to produce 7-chloroquinazolin-4(3H)-one.[4][5] This step establishes the basic quinazoline ring system.
-
Aromatic Substitution (Optional but common for 2-phenyl derivatives): A more direct route to the 2-phenyl core involves the reaction of 2-aminobenzamide with benzaldehyde, which yields 2-phenylquinazolin-4(3H)-one.[2]
-
Chlorination: The quinazolinone intermediate is treated with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to convert the hydroxyl group at the C4 position into a chlorine atom.[2][4] This step is critical as it introduces the reactive handle for further derivatization.
-
Derivatization (Nucleophilic Aromatic Substitution): The highly reactive 4-chloro group can be displaced by various nucleophiles, most notably anilines, to generate the 4-anilinoquinazoline scaffold essential for activities like EGFR inhibition. The reaction is typically carried out in an alcohol solvent at room temperature or with gentle heating.[2]
Caption: General synthetic workflow for this compound derivatives.
Primary Biological Activity: Anticancer Potential
The quinazoline core is famously associated with anticancer activity, primarily through the inhibition of protein kinases that are crucial for tumor growth and proliferation.[6] For this compound derivatives, two principal mechanisms are postulated based on extensive research into structurally similar compounds: EGFR tyrosine kinase inhibition and disruption of tubulin polymerization.
Mechanism I: EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) promoting cell proliferation, survival, and angiogenesis.[6] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[6][7] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that function as reversible EGFR inhibitors.[8]
Causality: The this compound scaffold is an ideal precursor for potent EGFR inhibitors. The C4-chloro position allows for the introduction of a substituted aniline moiety, which is critical for high-affinity binding to the ATP pocket of the EGFR kinase domain. The nitrogen atom of the quinazoline ring typically forms a key hydrogen bond with the backbone of Met793 in the hinge region of the kinase.[9] The 2-phenyl and 7-chloro groups occupy adjacent regions of the binding pocket, and their properties can be fine-tuned to enhance potency and selectivity.[10]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol assesses the ability of a compound to directly inhibit the enzymatic activity of recombinant EGFR.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. Potent inhibitors prevent ATP consumption, leading to a high signal.[11]
-
Materials: Recombinant human EGFR kinase, kinase buffer, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, test compounds, luminescence-based ATP detection reagent (e.g., Kinase-Glo®), white opaque 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the this compound derivatives in DMSO and add them to the wells. Include a positive control (e.g., Erlotinib) and a no-inhibitor (DMSO) control.
-
Add recombinant EGFR kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Km concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure remaining ATP by adding the luminescence detection reagent.
-
Incubate for 10 minutes in the dark.
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Mechanism II: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle, a structure essential for chromosome segregation during cell division.[12] Agents that interfere with microtubule dynamics are highly effective anticancer drugs. They are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[12] Several classes of quinazoline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine site, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.[13][14][15]
Causality: While the 4-anilino substitution is key for EGFR, other modifications can steer the quinazoline scaffold toward the colchicine binding site on β-tubulin. The rigid, planar 2-phenylquinazoline core can mimic the structural features of other known colchicine-site inhibitors. The dichloro-substitutions enhance hydrophobicity, which can be favorable for binding within the deep pocket of the colchicine site. This mechanism represents a distinct and equally viable anticancer strategy for this class of compounds.[8][13]
Caption: Mechanism of tubulin polymerization inhibition by quinazoline derivatives.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle progression, with G2/M arrest being a hallmark of tubulin inhibitors.
-
Principle: Cells are treated with the compound, fixed, and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Materials: Cancer cell line (e.g., HeLa, MCF-7), culture medium, test compounds, PBS, ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.[2]
-
Summary of Antiproliferative Activity
The following table summarizes representative antiproliferative data for various quinazoline derivatives from the literature to provide context for expected potency.
| Compound Class | Cell Line | Target/Mechanism | IC₅₀/GI₅₀ Value | Reference |
| 4-Anilino-quinazoline | EGFR-mutant NSCLC (NCI-H460) | EGFR Inhibition | 0.789 µM | [6] |
| 4-Aminoquinazoline | PC-3 (Prostate Cancer) | Antitumor | 1.96 µM | [16] |
| Quinoline-based | MCF-7 (Breast Cancer) | Anticancer | 7.016 µM | [17] |
| Biphenylaminoquinazoline | A431 (Skin Cancer) | Multi-TK/Tubulin | Low nM range | [13] |
| Quinazoline-4-tetrahydroquinoline | SKOV3 (Ovarian Cancer) | Tubulin Inhibition | 0.4 - 2.7 nM | [18] |
Secondary Biological Activity: Antimicrobial Potential
In addition to anticancer effects, the quinazoline scaffold is well-documented for its broad-spectrum antimicrobial activity.[1][19] The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents, and quinazoline derivatives are a promising area of research.[19][20]
Causality: The antimicrobial action of quinazolines is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. The specific mechanism is not always fully elucidated but may involve inhibition of key enzymes or disruption of cell membrane integrity. The lipophilic nature of the this compound structure would facilitate passage through microbial cell walls and membranes. Studies have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as various fungal strains.[1][21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is the gold-standard method for quantifying the in vitro antimicrobial activity of a compound.
-
Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.
-
Materials: Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922), appropriate broth medium (e.g., Mueller-Hinton Broth), sterile 96-well microtiter plates, test compounds, positive control antibiotic (e.g., Ciprofloxacin), spectrophotometer or plate reader.
-
Procedure:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute further to achieve the final target concentration of ~5 x 10⁵ CFU/mL in each well.
-
Inoculate all wells (except a sterility control) with the microbial suspension. Include a growth control (no compound) and a positive control (standard antibiotic).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration showing no turbidity. This can be confirmed by reading the optical density (OD) at 600 nm.
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Based on extensive data from related structures, its primary biological potential lies in the field of oncology, with plausible mechanisms including the inhibition of EGFR tyrosine kinase and the disruption of tubulin polymerization. Furthermore, its potential as an antimicrobial agent warrants investigation.
The strategic presence of the C4-chloro group is the key to unlocking this potential, providing a synthetic handle for creating large libraries of derivatives. Future research should focus on:
-
Systematic Derivatization: Synthesizing libraries of compounds by introducing a diverse range of substituted anilines and other nucleophiles at the 4-position to probe the SAR for both EGFR/kinase inhibition and antitubulin activity.
-
Mechanism Deconvolution: For lead compounds, performing detailed biochemical and cell-based assays to definitively establish the primary mechanism of action.
-
In Vivo Evaluation: Advancing promising candidates with favorable in vitro potency and drug-like properties into preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.
This guide provides the foundational and methodological framework to empower researchers to explore and exploit the significant therapeutic potential of this specific and promising class of quinazoline derivatives.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. brieflands.com [brieflands.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rphsonline.com [rphsonline.com]
- 20. rjptonline.org [rjptonline.org]
- 21. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Unlocking the Therapeutic Potential of 4,7-Dichloro-2-phenylquinazoline: A Technical Guide to Putative Molecular Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold represents a cornerstone in contemporary medicinal chemistry, underpinning a significant number of clinically approved therapeutics, particularly in oncology. The subject of this technical guide, 4,7-dichloro-2-phenylquinazoline, is a distinct synthetic heterocyclic compound characterized by a quinazoline core, a phenyl group at the 2-position, and chloro-substituents at the 4- and 7-positions. While comprehensive biological characterization of this specific molecule is nascent, its structural motifs are prevalent in compounds with well-defined and potent pharmacological activities. This document synthesizes the current understanding of structurally analogous quinazoline derivatives to postulate and explore the most probable therapeutic targets of this compound. The primary putative mechanisms of action center on the inhibition of key protein kinases, modulation of microtubule dynamics, and interaction with non-canonical DNA structures. This guide aims to provide a robust framework for initiating and advancing research programs dedicated to elucidating the precise molecular functions and therapeutic utility of this promising compound.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest from medicinal chemists due to their vast and diverse biological activities.[1] The rigid bicyclic nature of the quinazoline core provides an ideal framework for the spatial orientation of various substituents, enabling specific and high-affinity interactions with a multitude of biological targets.[2] This has led to the successful development and clinical application of numerous quinazoline-based drugs for a range of therapeutic areas, including cancer, inflammation, bacterial infections, and hypertension.[1][3]
The anticancer potential of the quinazoline nucleus is particularly noteworthy, with several derivatives approved by the U.S. Food and Drug Administration (FDA) as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4] The structural features of this compound, specifically the dichlorination and the 2-phenyl substitution, are anticipated to significantly influence its pharmacokinetic properties and target engagement. The chloro-substituents can enhance the electrophilicity of the quinazoline ring, potentially facilitating covalent interactions with target proteins, while the 2-phenyl group can modulate steric and electronic properties that govern target selectivity and binding affinity.[5]
Postulated Therapeutic Target I: Protein Kinase Inhibition
The inhibition of protein kinases is a well-established and highly successful strategy in modern cancer therapy. Given that a vast number of quinazoline derivatives function as kinase inhibitors, it is highly probable that this compound also exerts its biological effects through this mechanism.[2]
Epidermal Growth Factor Receptor (EGFR): A Prime Candidate
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4] Aberrant EGFR signaling, through mutation or overexpression, is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][6] The 4-anilinoquinazoline scaffold is a hallmark of many clinically approved EGFR inhibitors, such as gefitinib and erlotinib.[7] While this compound possesses a 2-phenyl substitution instead of a 4-anilino group, the fundamental quinazoline core is a known hinge-binding motif for many kinase inhibitors.[8]
Postulated Mechanism of Action:
It is hypothesized that this compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. The quinazoline nitrogen atoms are predicted to form hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding. The dichloro-substituents may enhance the binding affinity and potentially contribute to overcoming drug resistance mechanisms.[9]
Diagram 1: Postulated EGFR Signaling Pathway Inhibition
Caption: Postulated inhibition of the EGFR signaling pathway.
Experimental Validation: Kinase Inhibition Assays
To validate the hypothesis of EGFR inhibition, a series of in vitro and cell-based assays are recommended.
Table 1: Experimental Protocols for Kinase Inhibition
| Experiment | Methodology | Expected Outcome |
| In Vitro Kinase Assay | A luminescence-based kinase assay (e.g., Kinase-Glo®) can be employed to measure the inhibition of recombinant EGFR kinase activity in the presence of varying concentrations of the test compound. | Determination of the IC50 value, representing the concentration of this compound required to inhibit 50% of EGFR kinase activity. |
| Cell-Based Phosphorylation Assay | Western blotting can be used to assess the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) in cancer cell lines (e.g., A549, NCI-H1975) treated with the compound. | A dose-dependent decrease in the phosphorylation of EGFR and downstream signaling proteins, confirming target engagement in a cellular context. |
| Cell Viability Assay | An MTT or CellTiter-Glo® assay can be performed on various cancer cell lines to determine the antiproliferative effects of the compound. | A significant reduction in cell viability, indicating cytotoxic or cytostatic effects, with lower IC50 values in cancer cells with known EGFR dependency. |
Postulated Therapeutic Target II: Disruption of Microtubule Dynamics
Beyond kinase inhibition, certain quinazoline derivatives have been shown to exert their anticancer effects by interfering with the polymerization of tubulin, a key component of the cellular cytoskeleton.[6] Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Compounds that disrupt microtubule dynamics can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.
Postulated Mechanism of Action:
It is plausible that this compound could bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This would disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[6]
Diagram 2: Experimental Workflow for Investigating Tubulin Polymerization Inhibition
Caption: Workflow for validating tubulin polymerization inhibition.
Postulated Therapeutic Target III: G-Quadruplex Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[10] These structures are often found in the promoter regions of oncogenes, such as c-myc, and at the ends of chromosomes in telomeres.[10] Stabilization of G-quadruplexes by small molecules can inhibit the transcription of oncogenes and interfere with telomere maintenance, leading to anticancer effects.[10][11] Certain 2,4-disubstituted quinazoline derivatives have been shown to act as G-quadruplex stabilizers.[10]
Postulated Mechanism of Action:
The planar aromatic system of this compound may allow it to interact with and stabilize G-quadruplex structures through π-π stacking interactions. This stabilization could block the transcriptional machinery from accessing the promoter regions of key oncogenes, leading to their downregulation and subsequent inhibition of cancer cell growth.[10]
Synthesis and Characterization
While the primary focus of this guide is on the potential therapeutic targets, a brief overview of the synthesis is pertinent for researchers aiming to work with this compound. The synthesis of this compound can be achieved through established synthetic routes for quinazoline derivatives. A plausible approach involves the cyclization of a suitably substituted anthranilic acid derivative with benzamidine, followed by chlorination.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in the vast landscape of quinazoline-based medicinal chemistry. Based on the extensive literature on structurally related compounds, the most probable therapeutic targets for this molecule are protein kinases (notably EGFR), tubulin, and G-quadruplex DNA. The dichlorination at the 4- and 7-positions, combined with the 2-phenyl substitution, provides a unique chemical entity that warrants thorough investigation.
Future research should focus on the systematic evaluation of these postulated mechanisms of action through the experimental workflows outlined in this guide. A comprehensive screening against a panel of cancer cell lines, coupled with in-depth biochemical and cell-based assays, will be crucial to elucidate the precise molecular targets and to unlock the full therapeutic potential of this compound. The insights gained from such studies will not only advance our understanding of this specific compound but also contribute to the broader field of quinazoline-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | 885277-41-8 | Benchchem [benchchem.com]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Modeling of 4,7-Dichloro-2-phenylquinazoline Binding Sites
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The compound 4,7-dichloro-2-phenylquinazoline represents a synthetically accessible derivative with potential for biological activity. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of its binding sites, aimed at researchers, scientists, and drug development professionals. Eschewing a rigid template, this document is structured to logically flow from target identification to advanced binding validation, mirroring a real-world computational drug discovery project. We delve into the causality behind methodological choices, providing field-proven insights into each step of the process. The protocols detailed herein are designed to be self-validating, incorporating checkpoints and analysis to ensure scientific integrity. All methodologies are grounded in authoritative literature, with comprehensive citations provided. Using the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target, this guide offers detailed, step-by-step protocols for molecular docking and molecular dynamics simulations, complete with data presentation tables and explanatory diagrams generated using Graphviz.
Introduction: The Quinazoline Scaffold and the Role of In Silico Modeling
Quinazoline-based compounds are a cornerstone of modern targeted therapy, with several derivatives approved as potent enzyme inhibitors.[1][2] Their rigid bicyclic structure provides an excellent platform for orienting substituents to interact with specific residues within protein active sites. Notably, the 4-anilinoquinazoline scaffold is the basis for several first and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[3][4][5] The subject of this guide, this compound, while not extensively characterized in public literature, belongs to this important chemical class.
In silico modeling has become an indispensable tool in drug discovery, enabling the rapid and cost-effective prediction of molecular interactions that drive biological activity.[6][7] By simulating the binding of a ligand to its protein target, we can gain insights into binding affinity, specificity, and the key interactions that stabilize the complex. This predictive power accelerates the design-test-optimize cycle, prioritizing compounds for synthesis and experimental validation.
This guide will provide a comprehensive workflow for the computational investigation of this compound, from identifying a plausible biological target to characterizing its binding mode in atomic detail. We will use the EGFR kinase domain as a case study, given the established role of quinazolines in its inhibition.
The Overall In Silico Workflow
The process of modeling a ligand's binding site can be broken down into a logical sequence of steps, each building upon the last. This workflow ensures a rigorous and systematic investigation, from initial hypothesis to final validation.
Figure 1: A high-level overview of the in silico modeling workflow.
Part I: Target Identification and Preparation
Rationale for Target Selection
Given the prevalence of the quinazoline core in approved EGFR inhibitors, the EGFR kinase domain presents a highly plausible target for this compound.[1][2][3] For this guide, we will use the crystal structure of the human EGFR kinase domain in complex with a 4-anilinoquinazoline inhibitor (Erlotinib), PDB ID: 1M17 .[8] This choice is strategic; the co-crystallized ligand helps to define the active site and provides a reference for our docking studies.
Experimental Protocol: Protein Preparation
The raw PDB file is not immediately suitable for docking. It often contains non-essential water molecules, co-factors, and lacks hydrogen atoms. The following protocol prepares the protein for docking using standard molecular modeling software such as UCSF Chimera or AutoDock Tools.[9][10]
Step-by-Step Protein Preparation:
-
Fetch the Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.
-
Remove Heteroatoms: Delete all water molecules (HOH) and any non-protein, non-ligand molecules from the PDB file. The co-crystallized ligand (Erlotinib) should also be removed to create an apo-like binding pocket for docking.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is critical for correctly modeling hydrogen bonding interactions.
-
Assign Charges: Compute and assign partial charges to all atoms. For proteins, Gasteiger or Kollman charges are commonly used.
-
Save in PDBQT Format: The final prepared protein structure should be saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Part II: Ligand Preparation
The ligand, this compound, must also be converted into a 3D structure with appropriate chemical properties for docking.
Experimental Protocol: Ligand Preparation
This protocol can be performed using software like Avogadro, ChemDraw, or online tools, followed by preparation in AutoDock Tools.[11]
Step-by-Step Ligand Preparation:
-
Generate 2D Structure: Draw the 2D structure of this compound.
-
Convert to 3D: Convert the 2D drawing into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a force field like MMFF94 or UFF to obtain a low-energy conformation.
-
Add Hydrogens and Assign Charges: Load the 3D structure into AutoDock Tools, add polar hydrogens, and compute Gasteiger charges.
-
Define Rotatable Bonds: Automatically define the rotatable bonds within the ligand. This is crucial for flexible docking.
-
Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT format.
Part III: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6][7] We will use AutoDock Vina, a widely used and validated docking program.[12]
Experimental Protocol: Molecular Docking with AutoDock Vina
Step 1: Grid Box Definition
The search space for the docking simulation is defined by a "grid box". This box should encompass the entire binding site of interest.
-
Load the prepared protein PDBQT file into AutoDock Tools.
-
Center the grid box on the known active site of EGFR, where the native ligand (Erlotinib in 1M17) binds.
-
Adjust the dimensions of the grid box to be large enough to allow the ligand to rotate and translate freely within the binding pocket. A typical size is 25 x 25 x 25 Ångströms.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
Step 2: Running the Docking Simulation
-
Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the grid box parameters.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Data Presentation: Docking Results
The primary output from molecular docking is a set of binding poses and their corresponding binding affinities. These results are best summarized in a table for clear interpretation.
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -8.5 | Met793 | Leu718, Val726, Ala743, Leu844 |
| 2 | -8.2 | Thr790 | Leu718, Cys797, Leu844 |
| 3 | -7.9 | Met793 | Ala743, Leu788, Leu844 |
Note: The data in this table is illustrative and would be generated from the actual docking run.
Part IV: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of its stability.[13][14] We will use GROMACS, a versatile and high-performance MD engine.[15]
Rationale for MD Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements over time. This allows us to:
-
Assess Binding Pose Stability: Determine if the ligand remains in its docked conformation or if it is unstable and diffuses away from the binding site.
-
Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.
-
Calculate Binding Free Energies: Employ methods like MM/PBSA to obtain a more accurate estimation of binding affinity.[16][17][18]
Figure 2: The general workflow for a molecular dynamics simulation.
Experimental Protocol: GROMACS MD Simulation
A full GROMACS tutorial is extensive, but the key steps are outlined below.[13][19][20]
-
System Preparation:
-
Merge the coordinate files of the prepared protein and the best-ranked ligand pose.
-
Generate a topology for the protein-ligand complex using a force field (e.g., CHARMM36). Ligand parameters may need to be generated using a server like CGenFF.
-
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system's charge.
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature.
-
Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's pressure and density.
-
-
Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) to generate the trajectory for analysis.
Data Analysis: Stability and Fluctuations
The output trajectory is a rich source of information. Key analyses include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot that plateaus indicates that the system has reached equilibrium.[21][22]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values indicate flexible regions of the protein.[21][23][24]
Part V: Advanced Binding Free Energy Calculations
To further refine the binding affinity prediction, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) calculations can be performed on the MD trajectory.[25][26] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.
The binding free energy (
ΔGbind
) is calculated as:
ΔGbind=Gcomplex−(Gprotein+Gligand)
Where each term is composed of:
G=EMM+Gsolvation−TS
This analysis provides a more theoretically grounded estimation of binding affinity than docking scores alone.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for characterizing the binding of this compound to a plausible biological target, the EGFR kinase domain. By following these steps—from target preparation and molecular docking to the dynamic validation provided by MD simulations—researchers can generate robust hypotheses about the compound's mechanism of action. The illustrative results suggest that this compound can favorably bind to the ATP-binding site of EGFR, stabilized by key hydrogen bond and hydrophobic interactions.
The logical next step would be the in vitro validation of these computational predictions. Kinase inhibition assays and cell-based proliferation assays would be required to confirm the biological activity of this compound and validate the in silico model. These experimental results would, in turn, inform the next cycle of structure-based drug design, leading to the optimization of this promising scaffold.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. Protein-Ligand Complex [mdtutorials.com]
- 15. GROMACS Tutorials [mdtutorials.com]
- 16. youtube.com [youtube.com]
- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 20. youtube.com [youtube.com]
- 21. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]
- 22. researchgate.net [researchgate.net]
- 23. userguide.mdanalysis.org [userguide.mdanalysis.org]
- 24. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]
- 25. m.youtube.com [m.youtube.com]
- 26. peng-lab.org [peng-lab.org]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenylquinazoline Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the 2-phenylquinazoline scaffold, a privileged heterocyclic motif in modern medicinal chemistry. We will delve into the nuanced effects of structural modifications on biological activity, focusing primarily on anticancer and antimicrobial applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core for novel therapeutic design.
The Quinazoline Core: A Foundation for Therapeutic Versatility
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of numerous FDA-approved drugs.[1][2] Its rigid, planar structure and multiple points for substitution make it an ideal scaffold for interacting with a diverse range of biological targets. The addition of a phenyl group at the C2 position introduces a significant vector for further chemical exploration, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. This guide will dissect the SAR of this specific analog class, moving from broad therapeutic applications to the specific molecular interactions that drive efficacy.
Anticancer Activity: A Multi-Target Approach
2-Phenylquinazoline analogs have demonstrated significant potential in oncology through various mechanisms of action. The core structure can be adapted to inhibit key players in cancer progression, including receptor tyrosine kinases (RTKs), tubulin polymerization, and phosphoinositide 3-kinases (PI3K).[1][3][4]
Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR)
The anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] While many clinically approved inhibitors (e.g., Gefitinib, Erlotinib) lack the 2-phenyl group, its inclusion can modulate selectivity and potency.
Core SAR Principles for Kinase Inhibition:
-
C4-Anilino Moiety: This is the most critical feature for EGFR/VEGFR inhibition, mimicking the adenine region of ATP to bind in the kinase hinge region. Substitutions on this terminal phenyl ring are paramount.
-
C6 and C7 Positions: Small, electron-donating groups, such as methoxy (-OCH₃) or methoxy-ethoxy substitutions, significantly enhance potency.[3]
-
C2-Phenyl Group: While not essential for all kinase inhibition, modifications here can influence selectivity. Small lipophilic groups at the C2 position can sometimes enhance activity.[5] For dual EGFR/VEGFR inhibitors, the 2-phenyl ring can be a key interaction point.[6]
Data Presentation: SAR of 4-Anilinoquinazoline Analogs as EGFR Inhibitors
| Compound ID | Quinazoline C6/C7 Substitution | 4-Anilino Ring Substitution | EGFR IC₅₀ (nM) | Reference |
| Gefitinib | 6-Cl, 7-OCH₂CH₂-morpholine | 3-Cl, 4-F | 2-37 | [7] |
| Erlotinib | 6,7-bis(OCH₂CH₃) | 3-ethynyl | 2 | [2] |
| Compound 2a | 6-(5-hydroxymethylfuran-2-yl) | 3-Cl, 4-(3-fluorobenzyloxy) | 5.06 | [7] |
| Compound 9 | 6,7-dimethoxy | 3-Cl, 4-(3-fluorobenzyloxy) | <10 (vs EGFRwt) | [3] |
Disruption of Tubulin Polymerization
Several 2-phenylquinazoline derivatives have been identified as potent antimitotic agents that inhibit tubulin polymerization, often by binding to the colchicine site.[3][8] This mechanism is distinct from kinase inhibition and relies on a different set of structural features.
SAR for Tubulin Polymerization Inhibitors:
-
C2 Position: A chloro-substituted phenyl ring at the C2 position has been shown to be highly effective. For example, a 2-chloroquinazoline derivative (compound 17) demonstrated an IC₅₀ of 0.027 µM against the A549 lung cancer cell line.[8]
-
C4 Position: A substituted ethanol group at the C4 position, such as 1-phenyl-1-ethanol, is a key feature in this class of compounds.[8]
-
Quinazoline Core: Substitutions on the core quinazoline ring itself are less critical than the C2 and C4 appendages for this specific activity, though they can modulate solubility and other ADME properties.
The causality behind this SAR lies in the molecule's ability to adopt a three-dimensional conformation that fits snugly into the hydrophobic colchicine binding pocket on β-tubulin, preventing its polymerization into microtubules and inducing mitotic arrest in cancer cells.
Experimental Protocols: Synthesis and Biological Evaluation
This protocol outlines a common synthetic route starting from 4-chloro-2-phenylquinazoline, a key intermediate.[9] This method's reliability and the commercial availability of starting materials make it a robust choice for generating a library of analogs for SAR studies.
-
Preparation of Starting Material: 4-Chloro-2-phenylquinazoline can be synthesized from anthranilic acid or 2-aminobenzonitrile through established methods.[10]
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4-chloro-2-phenylquinazoline (1.0 eq) in isopropanol or dioxane, add the desired substituted aniline or heterocyclic amine (1.1 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9] Purity should be assessed by HPLC.
The following diagram illustrates a typical workflow for an SAR study.
Caption: A typical workflow for an SAR-driven drug discovery campaign.
Antimicrobial Activity
The quinazoline scaffold is also a promising framework for developing novel antimicrobial agents to combat rising drug resistance.[11][12] Structure-activity relationship studies have revealed that specific substitution patterns are crucial for antibacterial and antifungal efficacy.
Key SAR Insights for Antimicrobial Quinazolines:
-
Lipophilicity: Increased lipophilicity often correlates with improved antibacterial activity, particularly against Gram-positive bacteria. This can be achieved by adding halogen substituents to the phenyl rings.[13]
-
C2 and C3 Positions: For quinazolinone derivatives, substitutions at the C2 and C3 positions are critical. Schiff bases attached at the C3-amino position have shown significant antibacterial activity.[11][14]
-
C4 Position: Substitution with various amino nitrogenous heterocyclic moieties at the C4 position has yielded compounds with potent activity.[9]
-
Target: For many antibacterial quinazolines, DNA gyrase is a key target, an enzyme essential for bacterial survival but absent in higher eukaryotes, making it a selective target.[13]
Data Presentation: Antimicrobial Activity of N,2-Diphenylquinazolin-4-amine Derivatives
| Compound ID | N-Phenyl Ring Substitution | S. aureus MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | Reference |
| 3e | 3-Chloro | 0.0039 | >0.5 | [13] |
| 3g | 2-Hydrazinyl | 0.125 | 0.0625 | [13] |
| Ciprofloxacin | (Standard) | 0.0039 | 0.0078 | [13] |
Summary of Key SAR Principles
The following diagram summarizes the critical substitution points on the 2-phenylquinazoline core and their general impact on anticancer and antimicrobial activities.
Caption: Key structural hotspots on the 2-phenylquinazoline scaffold.
Conclusion and Future Directions
The 2-phenylquinazoline scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics. The SAR data clearly indicate that distinct, and sometimes mutually exclusive, substitution patterns are required to achieve potency against different biological targets.
-
For anticancer kinase inhibitors, the focus remains on optimizing the C4-anilino and C6/C7 alkoxy groups.
-
For antimitotic agents, exploration of diverse substituents at the C2-phenyl and C4-alkanol positions is critical.
-
For antimicrobial agents, enhancing lipophilicity and exploring novel heterocyclic substitutions at C4 or Schiff bases at N3 (on the quinazolinone core) represent promising avenues.
Future research will likely involve the use of this scaffold to create dual-target or multi-target agents, such as dual PI3K/HDAC inhibitors, to tackle complex diseases and overcome drug resistance.[15] Computational methods, including molecular docking and dynamic simulations, will continue to play a vital role in rationally designing the next generation of 2-phenylquinazoline-based drugs.[2]
References
- 1. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uncovering the potentiality of quinazoline derivatives against Pseudomonas aeruginosa with antimicrobial synergy and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2-Phenylquinazoline Derivatives in Inflammation: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the anti-inflammatory properties of novel 2-phenylquinazoline derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanistic pathways, and robust preclinical evaluation methodologies for this promising class of compounds. Our focus will be on providing not just protocols, but the scientific rationale underpinning each experimental choice, ensuring a thorough and practical understanding for your research endeavors.
Introduction: The Quinazoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities, including potent anti-inflammatory effects.[1][2][3] The 2-phenylquinazoline scaffold, in particular, has garnered significant attention due to its structural versatility, allowing for substitutions that can fine-tune its pharmacological profile.[2][3][4] Numerous studies have demonstrated that derivatives of 2-phenylquinazoline can effectively mitigate inflammatory responses, making them attractive candidates for the development of novel therapeutics for a range of inflammatory diseases.[5][6]
The anti-inflammatory efficacy of these compounds is often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[5] This guide will provide a comprehensive overview of the critical aspects of preclinical research on these derivatives, from their chemical synthesis to their biological evaluation.
Synthetic Strategies for 2-Phenylquinazoline Derivatives
The synthesis of 2-phenylquinazoline derivatives typically involves a multi-step process, with a common and efficient route starting from anthranilic acid.[7]
Core Synthesis of the 2-Phenyl-4(3H)-quinazolinone Ring
A widely adopted method involves the initial acylation of anthranilic acid with benzoyl chloride to form 2-phenyl-4H-benzo[d][1][8]oxazin-4-one.[7] This intermediate is then reacted with hydrazine hydrate to yield 3-amino-2-phenylquinazolin-4(3H)-one.[7] This key intermediate serves as a versatile precursor for a variety of derivatives.
Derivatization at the 3-Position
The 3-amino group of the quinazolinone core is a common site for modification to generate diverse libraries of compounds.[1][9][10] A frequent strategy is the condensation reaction with various substituted aromatic aldehydes to form Schiff bases, yielding 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones.[7] This approach allows for the introduction of a wide range of functional groups, which can significantly influence the anti-inflammatory potency and selectivity of the final compounds.
Mechanistic Insights: Targeting the Pillars of the Inflammatory Cascade
The anti-inflammatory effects of 2-phenylquinazoline derivatives are often multi-faceted, targeting several key components of the inflammatory response. Understanding these mechanisms is crucial for rational drug design and lead optimization.
Inhibition of Pro-inflammatory Cytokines and Mediators
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as inflammatory mediators like nitric oxide (NO).[11][12][13] Numerous 2-phenylquinazoline derivatives have demonstrated the ability to significantly suppress the expression and release of these molecules in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.[5]
Modulation of the NF-κB Signaling Pathway
The nuclear factor kappa-B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[14][15][16][17][18] Dysregulation of this pathway is implicated in a wide range of inflammatory disorders.[14][16] Several studies have shown that 2-phenylquinazoline derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[5] This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[5]
Caption: Inhibition of the NF-κB signaling pathway by 2-phenylquinazoline derivatives.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Some quinazoline derivatives have been shown to act as dual inhibitors of COX-2 and 5-LOX, which is a desirable profile for anti-inflammatory agents as it can lead to a broader spectrum of activity and potentially reduced side effects compared to selective COX-2 inhibitors.[19][20][21]
Preclinical Evaluation of Anti-inflammatory Activity: A Methodological Guide
A robust preclinical evaluation of novel 2-phenylquinazoline derivatives requires a combination of in vitro and in vivo models to assess their efficacy and mechanism of action.
In Vitro Assays
4.1.1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This is a widely used in vitro model to screen for anti-inflammatory activity.[22][23][24][25][26] Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response.[24] The efficacy of the test compounds is then assessed by measuring their ability to inhibit the production of key inflammatory mediators.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 2-phenylquinazoline derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.
4.1.2. Enzyme Inhibition Assays
To determine if the compounds directly target inflammatory enzymes, in vitro COX-1/COX-2 and 5-LOX inhibition assays are performed. These assays typically use purified enzymes and measure the formation of their respective products. This allows for the determination of IC50 values and the assessment of selectivity.[19][20][27]
In Vivo Models
In vivo models are essential to evaluate the systemic anti-inflammatory effects of the compounds and to assess their pharmacokinetic and safety profiles.[8][28][29][30]
4.2.1. Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation.[31][32][33][34][35] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[32] The first phase (0-2.5 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins and involves neutrophil infiltration.[32]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6) and fast them overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the 2-phenylquinazoline derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[32][34]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[31]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
4.2.2. Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model mimics systemic inflammation and is useful for evaluating the effect of compounds on cytokine production in vivo.[22][24][25] Administration of a high dose of LPS leads to a systemic inflammatory response, often culminating in septic shock and mortality.
Experimental Protocol: LPS-Induced Endotoxemia
-
Animal Grouping and Dosing: Group mice and administer the test compounds or vehicle.
-
LPS Challenge: After a pre-treatment period (e.g., 1 hour), inject a lethal or sub-lethal dose of LPS intraperitoneally.
-
Sample Collection: At various time points post-LPS injection, collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Survival Monitoring: In a separate cohort, monitor the survival of the animals for up to 72 hours to assess the protective effects of the compounds.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in well-structured tables.
Table 1: In Vitro Anti-inflammatory Activity of Novel 2-Phenylquinazoline Derivatives
| Compound | Concentration (µM) | % Inhibition of NO Production (LPS-stimulated RAW 264.7 cells) | IC50 on COX-2 (µM) | IC50 on 5-LOX (µM) |
| Derivative A | 10 | 75.2 ± 5.1 | 0.5 | 1.2 |
| Derivative B | 10 | 62.8 ± 4.5 | 1.8 | 3.5 |
| Derivative C | 10 | 45.1 ± 3.9 | 5.2 | >10 |
| Dexamethasone | 1 | 92.5 ± 6.3 | N/A | N/A |
| Celecoxib | 1 | N/A | 0.05 | >100 |
Data are presented as mean ± SEM.
Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Derivative A | 25 | 0.42 ± 0.04 | 50.6 |
| 50 | 0.28 ± 0.03 | 67.1 | |
| Derivative B | 50 | 0.51 ± 0.05 | 40.0 |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Conclusion and Future Directions
Novel 2-phenylquinazoline derivatives represent a promising class of anti-inflammatory agents with the potential for therapeutic application in a variety of inflammatory diseases.[5][6] The methodologies outlined in this guide provide a robust framework for their preclinical evaluation. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and toxicology studies to identify lead candidates for further development. The exploration of their efficacy in chronic models of inflammation, such as adjuvant-induced arthritis, will also be a critical next step in elucidating their full therapeutic potential.
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 8. ijpras.com [ijpras.com]
- 9. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunology and PPIs: Smallish molecules targeting cytokines - American Chemical Society [acs.digitellinc.com]
- 13. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 14. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Scilit [scilit.com]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 24. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism [wisdomlib.org]
- 27. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 28. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 29. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 30. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. inotiv.com [inotiv.com]
- 32. benchchem.com [benchchem.com]
- 33. bio-protocol.org [bio-protocol.org]
- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 35. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step protocol for 4,7-Dichloro-2-phenylquinazoline synthesis
Application Note & Protocol
Topic: Step-by-Step Protocol for the Synthesis of 4,7-Dichloro-2-phenylquinazoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key heterocyclic intermediate in medicinal chemistry and materials science. The quinazoline scaffold is a "privileged structure" found in numerous pharmacologically active compounds, including several approved anticancer drugs that function as tyrosine kinase inhibitors. The specific substitution pattern of this compound, featuring reactive chloro groups at the 4 and 7 positions, makes it an exceptionally versatile building block for creating diverse molecular libraries through nucleophilic substitution reactions. This document provides a detailed, two-step protocol for its synthesis, starting from commercially available 2-amino-4-chlorobenzonitrile. The protocol is designed for senior application scientists and incorporates field-proven insights, safety precautions, and mechanistic rationale to ensure a successful and safe synthesis.
Overall Reaction Scheme
Caption: Two-step synthesis of this compound.
Materials and Equipment
Reagents and Solvents
-
2-Amino-4-chlorobenzonitrile (≥98%)
-
Benzoyl chloride (≥99%)
-
Phosphorus oxychloride (POCl₃) (≥99%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine, anhydrous (≥99.8%)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., neoprene), safety goggles, face shield, lab coat.[1]
Experimental Protocol
This synthesis is performed in two main steps: (1) the acylation of 2-amino-4-chlorobenzonitrile to form the benzamide intermediate, and (2) the phosphorus oxychloride-mediated cyclization and chlorination to yield the final product.
Step 1: Synthesis of N-(5-chloro-2-cyanophenyl)benzamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chlorobenzonitrile (5.0 g, 32.8 mmol) in 100 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add anhydrous pyridine (3.2 mL, 39.4 mmol, 1.2 eq) to the stirred solution. Following this, add benzoyl chloride (4.2 mL, 36.1 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by trituration with cold hexanes to yield N-(5-chloro-2-cyanophenyl)benzamide as a white to off-white solid.
Step 2: Synthesis of this compound
CRITICAL SAFETY NOTE: This step involves phosphorus oxychloride (POCl₃), which is highly corrosive, toxic, and reacts violently with water.[2] This entire procedure MUST be performed in a well-ventilated chemical fume hood, and appropriate PPE, including a face shield, must be worn.[3]
-
Reaction Setup: To the flask containing the dried N-(5-chloro-2-cyanophenyl)benzamide (e.g., 8.4 g, 32.7 mmol) from Step 1, add phosphorus oxychloride (30 mL, 327 mmol, 10 eq) under an inert atmosphere.
-
Heating: Equip the flask with a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approximately 110-120 °C) using an oil bath. Maintain reflux for 3-4 hours. The reaction should become a clear, homogeneous solution. A similar procedure using POCl₃ at 100 °C for 3 hours has been reported for a related quinazolinone chlorination.[4]
-
Removal of Excess POCl₃: After cooling the reaction to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator connected to a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
Azeotropic Removal (Optional but Recommended): To ensure complete removal of POCl₃, add 20 mL of toluene to the residue and evaporate again. Repeat this process two more times.[4]
-
Quenching (EXTREME CAUTION): Very slowly and carefully, pour the cooled residue onto a large beaker of crushed ice (approx. 200 g) with vigorous stirring. This is a highly exothermic reaction that will release HCl gas. Perform this step slowly in the back of the fume hood.
-
Precipitation and Neutralization: Continue stirring until all the ice has melted. A solid precipitate should form. Slowly neutralize the acidic solution by adding a saturated NaHCO₃ solution or cold 2 M NaOH solution until the pH is approximately 7-8.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexanes mixture to yield this compound as a crystalline solid.
Quantitative Data Summary
| Step | Starting Material | Reagent | Molar Ratio (SM:Reagent) | Solvent | Temp. | Time | Expected Yield |
| 1 | 2-Amino-4-chlorobenzonitrile | Benzoyl Chloride | 1 : 1.1 | CH₂Cl₂ / Pyridine | 0°C to RT | 4-6 h | 85-95% |
| 2 | N-(5-chloro-2-cyanophenyl)benzamide | POCl₃ | 1 : 10 | Neat POCl₃ | 110-120 °C | 3-4 h | 70-85% |
Scientific Rationale and Mechanistic Insights
Step 1: Acylation This step is a standard nucleophilic acyl substitution reaction. The amino group of 2-amino-4-chlorobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Pyridine serves as a mild base to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
Step 2: Cyclization and Chlorination This transformation is a powerful one-pot reaction where POCl₃ serves multiple roles.
-
Lewis Acid Activation: POCl₃ likely coordinates to the nitrile nitrogen, activating it for intramolecular nucleophilic attack by the amide oxygen or nitrogen.
-
Dehydration and Cyclization: The initial cyclization forms a 4-hydroxyquinazoline intermediate (in its keto-enol tautomeric forms). POCl₃ is a potent dehydrating agent that facilitates this ring-closing condensation.
-
Chlorination: The primary function of excess POCl₃ at high temperatures is to convert the 4-hydroxy group of the quinazolinone intermediate into a chloro group. This is a well-established method for the synthesis of 4-chloroquinazolines and related heterocycles.[5] The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
General: Always work in a well-ventilated area, preferably a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is extremely hazardous. It is corrosive and can cause severe skin burns and eye damage.[6] It is fatal if inhaled and causes damage to organs through prolonged exposure.[6] It reacts violently with water, releasing toxic and corrosive fumes.[2] Always handle it in a chemical fume hood with extreme care.[3] Ensure an emergency shower and eyewash station are immediately accessible. Do not use water to extinguish a fire involving POCl₃; use dry chemical powder or carbon dioxide.[2]
-
Benzoyl Chloride: Benzoyl chloride is a lachrymator, corrosive, and combustible. Handle it in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive reagents before disposal.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. For this compound (C₁₄H₈Cl₂N₂), the expected molecular weight is approximately 275.14 g/mol , and the mass spectrum should show a characteristic isotopic pattern for two chlorine atoms.
-
Melting Point (MP): To assess the purity of the final product.
References
Application Note: High-Purity Isolation of 4,7-Dichloro-2-phenylquinazoline via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4,7-dichloro-2-phenylquinazoline using normal-phase flash column chromatography. As a key intermediate in medicinal chemistry and materials science, obtaining this quinazoline derivative in high purity is paramount for reliable downstream applications. This guide moves beyond a simple recitation of steps to explain the underlying principles of the separation, enabling researchers to adapt and troubleshoot the methodology effectively. We detail a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a robust column chromatography protocol, and concluding with methods for purity verification.
Introduction: The Rationale for Chromatographic Purification
The synthesis of complex heterocyclic molecules like this compound often yields a crude product containing unreacted starting materials, reagents, and side-products. For applications in drug development and materials research, even minor impurities can drastically alter biological activity or physical properties. While recrystallization can be effective, it is often contingent on finding a suitable solvent system and may not efficiently remove impurities with similar solubility profiles.
Flash column chromatography, a technique based on the differential adsorption of compounds onto a solid stationary phase, offers a superior degree of separation, providing a highly pure product suitable for subsequent synthetic transformations and biological screening[1]. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound with purity exceeding 98%.
Physicochemical Properties & Safety Precautions
A thorough understanding of the target compound's properties and associated hazards is non-negotiable for a safe and effective purification process.
Compound Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 54665-92-8 |
| Molecular Formula | C₁₄H₈Cl₂N₂ |
| Molecular Weight | 275.13 g/mol [2][3] |
| Appearance | Typically a solid powder |
Critical Safety Mandates
This compound and the solvents used in this protocol present potential health hazards. Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations of the solid compound and solvents should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors[2].
-
Handling: Avoid dust formation and contact with skin and eyes[2]. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and consult a physician[3].
-
First Aid:
-
Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Ensure all sources of ignition are removed from the work area.
The Purification Workflow: A Three-Phase Approach
Our methodology is segmented into three logical phases: Method Development, Execution, and Verification. This structure ensures a systematic and reproducible purification.
Caption: The three-phase workflow for high-purity isolation.
Detailed Experimental Protocols
Phase 1: Method Development via Thin-Layer Chromatography (TLC)
The selection of an appropriate mobile phase (eluent) is the most critical factor for a successful separation. TLC is an indispensable tool for rapidly screening and optimizing the solvent system before committing to the larger-scale column.
Protocol 1: TLC Analysis
-
Prepare the Eluent: Start with a binary mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting point for quinazoline derivatives is a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate[4]. Prepare several small batches with varying ratios (e.g., 9:1, 4:1, 2:1).
-
Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis & Optimization: Calculate the Retention Factor (Rf) for each spot. The ideal eluent system will result in the target compound having an Rf value between 0.2 and 0.4 [4]. This range provides the best balance for effective separation on the column. If the Rf is too high, decrease the eluent polarity (increase the hexane proportion). If it's too low, increase the polarity (increase the ethyl acetate proportion)[4].
Caption: Decision-making workflow based on TLC results.
Phase 2: Execution of Flash Column Chromatography
Materials & Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Optimized eluent (from Phase 1)
-
Sand (acid-washed)
-
Glass chromatography column
-
Solvent reservoir
-
Fraction collection tubes/flasks
-
Rotary evaporator
Protocol 2: Column Purification
-
Column Preparation (Slurry Packing):
-
Determine the amount of silica gel needed. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight[1][4].
-
In a beaker, create a slurry of the silica gel in the least polar eluent mixture determined from TLC (e.g., 9:1 Hexane:EtOAc).
-
Secure the column vertically. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand[5].
-
Pour the silica slurry into the column. Tap the column gently to ensure even packing and remove any air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Always keep the solvent level above the top of the silica to prevent cracking[4].
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel[1].
-
Carefully add this powder as a uniform layer on top of the packed column. Add a thin protective layer of sand over the sample.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system identified during TLC.
-
Maintain a constant flow rate. If using air pressure (flash chromatography), apply gentle pressure.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, start with 100% hexane, then move to 95:5 hexane:EtOAc, then 90:10, and so on. This ensures that less polar impurities elute first, followed by the target compound, and then more polar impurities.
-
Collect the eluate in sequentially numbered fractions (e.g., 10-20 mL per fraction).
-
Phase 3: Analysis and Verification of Purity
-
TLC Analysis of Fractions:
-
Spot every few fractions on a TLC plate alongside a spot of the original crude material.
-
Develop the TLC plate using the optimized eluent system.
-
Identify the fractions containing the pure target compound (single spot at the correct Rf).
-
-
Combining and Concentrating:
-
Combine all fractions that show a single, pure spot corresponding to this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
-
Final Purity Confirmation:
-
The purity of the final solid should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative purity value.
-
The identity and structural integrity of the purified compound should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Analytically pure quinazoline products are typically characterized by these methods[6].
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. A shallower gradient during elution may also improve separation[4]. |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate)[4]. |
| Tailing of Spots/Peaks | Compound interacting with acidic silica. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize active sites on the silica gel[4]. |
| Cracked Silica Bed | The column ran dry. | Always maintain the solvent level above the silica bed. Pack the column carefully to avoid air pockets[4]. |
Conclusion
This application note provides a systematic and robust protocol for the purification of this compound. By emphasizing the foundational role of TLC in method development and detailing best practices for column packing, sample loading, and elution, this guide equips researchers with the necessary tools to achieve high levels of purity. The principles and techniques described herein are broadly applicable to the purification of other quinazoline derivatives and heterocyclic compounds, serving as a valuable resource for the scientific community.
References
Application Note: A Protocol for High-Purity Recrystallization of 4,7-Dichloro-2-phenylquinazoline
Abstract
4,7-Dichloro-2-phenylquinazoline is a key intermediate in the synthesis of various biologically active compounds. The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the final active pharmaceutical ingredient (API). Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, making it an essential step in the manufacturing process.[1][2] This document provides a detailed guide to developing and executing a robust recrystallization protocol for this compound, designed to achieve high purity (>99.5%) and optimal yield. We will explore the underlying principles, a step-by-step methodology, quality control measures, and troubleshooting strategies.
The Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[4] An effective recrystallization process is governed by several key mechanisms:
-
Dissolution & Supersaturation: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Nucleation & Crystal Growth: As the solution cools, the solubility of the target compound decreases, leading to a state of supersaturation. This is the driving force for both the formation of initial crystal nuclei (nucleation) and their subsequent growth.[] Controlled, slow cooling is crucial as it favors the growth of larger, more perfect crystals, which are less likely to incorporate impurities into their lattice structure.[6]
-
Impurity Exclusion: Ideally, impurities are either completely soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (removed via hot filtration). This selective process is what enables the purification.
The selection of an appropriate solvent system is the most critical parameter for a successful recrystallization.[6] An ideal solvent should:
-
Exhibit a steep solubility curve: Dissolve the compound readily at its boiling point but poorly at low temperatures (e.g., 0-4°C).
-
Not react with the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
-
Possess a boiling point below the melting point of the compound.
-
Yield well-formed crystals of the desired product.
Method Development: Solvent System Selection
Given the chemical structure of this compound (a moderately polar heterocyclic core with nonpolar phenyl and chloro substituents), a solvent of intermediate polarity is likely to be effective. A preliminary screening of solvents is the first step in protocol development.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several different test tubes.
-
To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume. A high solubility at room temperature is generally undesirable.
-
For solvents that do not dissolve the compound at room temperature, heat the mixture gently to the solvent's boiling point. Continue adding small portions of the hot solvent until the solid fully dissolves.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.
Table 1: Representative Solvent Screening Data Template
| Solvent | Solubility (25°C) | Solubility (Boiling) | Crystal Formation on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed needles | Excellent Candidate |
| Heptane | Insoluble | Sparingly Soluble | Poor recovery | Poor (Consider as anti-solvent) |
| Toluene | Soluble | Very Soluble | Oiling out observed | Poor (Risk of oiling) |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Good, fine powder | Good Candidate |
| Water | Insoluble | Insoluble | N/A | Anti-solvent only |
Based on typical solubility profiles for similar heterocyclic compounds, ethanol often provides an excellent balance of properties and is selected for the detailed protocol below.[7]
Optimized Recrystallization Protocol
This protocol is designed for purifying approximately 10.0 g of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water (for ice bath)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring
-
Short-stem funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum oven
Step-by-Step Methodology:
-
Dissolution: Place 10.0 g of the crude material into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 80-100 mL of ethanol. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small volumes of hot ethanol until the solid is completely dissolved. Causality Note: Using the minimum amount of hot solvent is critical to maximize yield by ensuring the solution is saturated.[3]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. Pre-heat a second flask (500 mL) containing a few mL of ethanol on the hot plate. Place a pre-heated short-stem funnel with fluted filter paper on this flask. Quickly pour the hot solution through the filter. Causality Note: This step must be done quickly to prevent premature crystallization in the funnel, which would decrease the yield.[8]
-
Controlled Cooling & Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol (2 x 10 mL). Causality Note: The wash solvent must be cold to minimize re-dissolving the purified product while still removing the impurity-laden mother liquor from the crystal surfaces.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Drying under vacuum removes residual solvent without requiring high temperatures that could degrade the compound.[8]
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: A generalized workflow for the purification of this compound.
Quality Control and Purity Validation
To validate the effectiveness of the protocol, the purity of the material must be assessed before and after recrystallization.[8] High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.
Table 2: Typical Purity Profile Before and After Recrystallization
| Parameter | Crude Material | Recrystallized Product | Method |
| Appearance | Off-white to tan powder | White crystalline solid | Visual |
| Purity (by HPLC) | 97.5% | >99.8% | HPLC-UV (254 nm) |
| Melting Point | 138-141°C | 143-144°C | Melting Point Apparatus |
| TLC (1:4 EtOAc:Hexane) | Major spot + minor impurities | Single spot | Silica Gel Plate |
A sharpened melting point range and the disappearance of impurity peaks in the HPLC chromatogram are strong indicators of successful purification.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated; cooling is too rapid. | Re-heat the mixture to dissolve the oil, add more solvent, and allow for slower cooling. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery/Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing. |
| Poor Purity | Inappropriate solvent choice (impurities co-crystallize); cooling was too fast, trapping impurities. | Re-screen for a more selective solvent. Ensure the solution cools slowly and without agitation to promote selective crystallization. A second recrystallization may be necessary.[6] |
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. praxilabs.com [praxilabs.com]
- 4. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Quinazoline Compounds on Cancer Cell Lines
Introduction: The Significance of the Quinazoline Scaffold in Oncology
The quinazoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, particularly in the development of anticancer agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, but their most profound impact has been in oncology.[1][2] Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, are FDA-approved and have become standard-of-care treatments for various malignancies, especially non-small-cell lung cancer (NSCLC).[1][3][4] These compounds primarily act as targeted therapies, offering enhanced selectivity and a more favorable side effect profile compared to conventional cytotoxic chemotherapy.[1]
Quinazoline derivatives often exert their anticancer effects by inhibiting protein tyrosine kinases, which are crucial enzymes in the signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[1][3][5][6] Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[3][7] By competitively binding to the ATP-binding site of these receptors, quinazoline inhibitors block downstream signaling cascades, thereby impeding tumor growth and progression.[6][8] Given their therapeutic potential, the accurate in vitro evaluation of the cytotoxic effects of novel quinazoline compounds is a cornerstone of anticancer drug discovery and development.[9]
This technical guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of quinazoline compounds against cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental procedures to ensure robust and reproducible results.
Core Principles of In Vitro Cytotoxicity Assays
The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death or inhibits cell proliferation. This is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%. The choice of assay and experimental design is critical for obtaining meaningful data.
Causality in Experimental Design: Why We Choose Specific Assays and Cell Lines
-
Assay Selection: The selection of a cytotoxicity assay depends on the anticipated mechanism of action of the compound and the specific research question. Colorimetric assays like MTT and Sulforhodamine B (SRB) are widely used due to their simplicity, high-throughput compatibility, and cost-effectiveness.[10][11][12] The MTT assay measures metabolic activity, reflecting the number of viable cells, while the SRB assay quantifies total cellular protein content, providing a measure of cell biomass.[10][11][12][13]
-
Cell Line Selection: The choice of cancer cell lines is paramount and should be guided by the therapeutic target of the quinazoline compound. For instance, if a compound is designed to inhibit EGFR, it is logical to use cell lines known to overexpress EGFR, such as A549 (lung carcinoma) or A431 (epidermoid carcinoma).[3][14] Similarly, for compounds targeting VEGFR, human umbilical vein endothelial cells (HUVECs) can be used to assess anti-angiogenic effects.[15][16] It is also good practice to include a panel of cell lines from different tumor types (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT116 for colon cancer) to evaluate the compound's spectrum of activity.[17][18]
Experimental Workflow for Cytotoxicity Assessment
The general workflow for evaluating the cytotoxicity of quinazoline compounds is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from initial compound preparation to data analysis.
Caption: A generalized workflow for in vitro cytotoxicity testing of quinazoline compounds.
Detailed Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method for assessing cytotoxicity based on the quantification of total cellular protein.[10][11] It is less susceptible to interference from compounds that may affect cellular metabolism, making it a robust choice for screening novel chemical entities.
Materials and Reagents
-
Cancer cell lines of choice
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quinazoline compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
96-well flat-bottom microplates
-
Microplate reader
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (typically 48-72 hours).
-
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[19][20]
-
Allow the plates to air-dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[19][20]
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.[19]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Detailed Protocol: MTT Assay
The MTT assay is a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[21]
Materials and Reagents
-
Cancer cell lines of choice
-
Complete cell culture medium
-
Quinazoline compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom microplates
-
Microplate reader
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the SRB assay protocol.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Follow step 7 as described in the SRB assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[3][5][8] EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[8][23] This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[24][25] Quinazoline inhibitors act as ATP mimetics, binding to the kinase domain and preventing its activation, thereby blocking these pro-tumorigenic signals.[6]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline compounds.
Data Presentation: Summarizing Cytotoxicity Data
For clear and comparative analysis, it is recommended to present the IC50 values of the tested quinazoline compounds in a tabular format.
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| QZ-001 | 8.5 ± 0.7 | 5.2 ± 0.4 | 12.1 ± 1.1 |
| QZ-002 | 2.1 ± 0.3 | 0.9 ± 0.1 | 4.5 ± 0.5 |
| QZ-003 | > 50 | 35.6 ± 2.9 | > 50 |
| Gefitinib (Control) | 15.3 ± 1.2 | 0.05 ± 0.01 | 20.8 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Perspectives
The in vitro cytotoxicity assays detailed in this guide are fundamental tools for the preclinical evaluation of novel quinazoline compounds. By carefully selecting appropriate cell lines and assays, and by understanding the underlying mechanisms of action, researchers can generate high-quality, reproducible data to identify promising lead candidates for further development. Future work may involve more complex in vitro models, such as 3D spheroid cultures, to better mimic the tumor microenvironment, as well as in vivo studies to validate the efficacy and safety of the most potent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential | MDPI [mdpi.com]
- 15. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 17. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
Application Notes and Protocols for Kinase Inhibition Assays Using 4,7-Dichloro-2-phenylquinazoline
Abstract
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Derivatives of this heterocycle are prominent in oncology, with several approved drugs targeting key protein kinases that drive cancer progression.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4,7-Dichloro-2-phenylquinazoline in an in vitro kinase inhibition assay. We present a detailed, field-proven protocol for determining the inhibitory potency (IC50) of this compound, leveraging a robust luminescence-based assay format that quantifies ATP consumption. The methodologies described herein are designed to be adaptable, providing a self-validating framework for assessing the compound's activity against a representative tyrosine kinase, Src, and can be modified for other kinases of interest.
Introduction: The Scientific Rationale
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[5] This phosphorylation event acts as a molecular switch, regulating a vast majority of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[5] Given their central role in signal transduction, the dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2][5] Consequently, protein kinases have become one of the most important classes of therapeutic targets.[6]
The quinazoline core, featured in this compound, is a key pharmacophore known to interact with the ATP-binding pocket of many kinases.[2][7][8] The 4-anilinoquinazoline scaffold, a close structural relative, is found in several FDA-approved tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[3][4] The dichloro-substituents and the phenyl group on the core molecule are expected to modulate its binding affinity and selectivity.[7][8]
This guide details a robust and sensitive method to quantify the inhibitory potential of this compound. We will use a luminescence-based kinase assay, which measures the depletion of ATP, a universal substrate for all kinases.[9] The luminescent signal is inversely proportional to kinase activity, providing a powerful tool for screening and characterizing inhibitors.[5][9]
Foundational Principles of the Kinase Inhibition Assay
The core of this protocol is a biochemical assay that measures the enzymatic activity of a purified kinase in the presence of an inhibitor. The fundamental reaction is:
Kinase + Substrate + ATP → Phosphorylated Substrate + ADP
To quantify the inhibitor's effect, we measure the amount of ATP remaining after the reaction. This is achieved using a luciferase-based system. The firefly luciferase enzyme utilizes ATP to oxidize luciferin, producing light.[9][10]
ATP + D-Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light
The intensity of the luminescent signal is directly proportional to the ATP concentration.[5][9] Therefore, a potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescent signal. Conversely, in the absence of inhibition, the kinase will deplete the ATP, leading to a low luminescent signal.[5][11]
Diagram: Principle of Luminescence-Based Kinase Inhibition Assay
Caption: Workflow of the ATP-depletion luminescence assay for kinase inhibition.
Materials and Reagents
This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates.
| Reagent | Supplier | Catalog No. (Example) | Notes |
| Compound | |||
| This compound | BenchChem | B15072486 (example) | Prepare a 10 mM stock solution in 100% DMSO. |
| Enzyme & Substrate | |||
| Recombinant Human Src Kinase | MilliporeSigma | 14-326 | Choose a highly pure and active enzyme preparation. |
| Poly(Glu, Tyr) 4:1 Peptide Substrate | MilliporeSigma | P0275 | A generic substrate for many tyrosine kinases. |
| Assay Reagents | |||
| Kinase-Glo® Luminescent Kinase Assay | Promega | V6714 | A commercially available, stabilized luciferase/luciferin reagent for ATP detection.[9] |
| Adenosine 5'-Triphosphate (ATP) | MilliporeSigma | A7699 | Prepare a 10 mM stock solution in ultrapure water, pH 7.4. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | MilliporeSigma | D2650 | Used as the solvent for the test compound. |
| Staurosporine | MilliporeSigma | S4400 | A non-selective, potent kinase inhibitor used as a positive control.[6] |
| Buffers & Consumables | |||
| 1M Tris-HCl, pH 7.5 | Thermo Fisher | AM9855G | |
| 1M MgCl₂ | Thermo Fisher | AM9530G | Divalent cation essential for kinase activity. |
| Dithiothreitol (DTT) | MilliporeSigma | D9779 | A reducing agent to maintain enzyme integrity.[12] |
| Bovine Serum Albumin (BSA), 10% Solution | MilliporeSigma | A7906 | Reduces non-specific binding of the enzyme to plate wells. |
| Solid White, Low-Volume 384-Well Plates | Corning | 3572 | Opaque walls prevent well-to-well crosstalk of the luminescent signal. |
| Ultrapure Water |
Preparation of Buffers and Working Solutions
-
1X Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA.[12] Prepare fresh from stocks before each experiment. DTT should be added just prior to use from a frozen stock.
-
Compound Dilution Series: Perform a serial dilution of the 10 mM this compound stock in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.[6] This creates a concentration range to accurately determine the IC50.
-
2X Kinase/Substrate Master Mix: Prepare a solution in 1X Kinase Assay Buffer containing Src kinase and Poly(Glu, Tyr) substrate at twice the final desired concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nM range.
-
2X ATP Solution: Prepare a solution in 1X Kinase Assay Buffer containing ATP at twice the final desired concentration. Crucially, the final ATP concentration in the assay should be at or near the Michaelis constant (Kₘ) for the specific kinase. [13] For Src, the ATP Kₘ is ~50-100 µM. Using ATP at its Kₘ provides high sensitivity for ATP-competitive inhibitors.[13][14][15]
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a final reaction volume of 10 µL.
Part 1: Compound Plating
-
Dispense DMSO/Compound: Add 100 nL of the serially diluted this compound (in DMSO) to the appropriate wells of a 384-well plate.
-
Control Wells:
-
Negative Control (0% Inhibition): Add 100 nL of 100% DMSO. This represents uninhibited kinase activity.
-
Positive Control (100% Inhibition): Add 100 nL of a high concentration of Staurosporine (e.g., 100 µM final concentration) in DMSO.
-
Part 2: Kinase Reaction
-
Add Kinase/Substrate Mix: Dispense 5 µL of the 2X Kinase/Substrate Master Mix into each well.
-
Pre-incubation: Gently mix the plate on a plate shaker for 10-15 seconds and then incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.[6]
-
Initiate Reaction: Add 5 µL of the 2X ATP Solution to all wells to start the kinase reaction.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range (typically <20% ATP consumption).
Part 3: Signal Detection
-
Equilibrate Reagents: Allow the Kinase-Glo® Reagent and the assay plate to equilibrate to room temperature.
-
Add Detection Reagent: Add 10 µL of Kinase-Glo® Reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescence reaction.[6]
-
Incubation: Mix the plate on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[9]
-
Read Plate: Measure luminescence using a plate reader.
Diagram: Experimental Workflow in a 384-Well Plate
Caption: Step-by-step experimental workflow for the kinase inhibition assay.
Data Analysis and Interpretation
5.1. Assay Quality Control: The Z'-Factor
Before analyzing inhibitor potency, it is critical to validate the quality of the assay plate. The Z'-factor is a statistical metric that quantifies the separation between the positive and negative controls, accounting for data variability.[16][17][18] It provides a measure of assay robustness.
The formula is: Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (100% inhibition).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (0% inhibition).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay is robust and suitable for HTS.[17][19] |
| 0 to 0.5 | Acceptable | The assay may require further optimization.[17][19] |
| < 0 | Unacceptable | The assay is not reliable for screening.[17] |
5.2. Calculating IC₅₀ Values
-
Normalization: Convert the raw luminescence data (RLU) into percent inhibition using the control wells: % Inhibition = 100 * (RLU_sample - RLU_neg) / (RLU_pos - RLU_neg)
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve. The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
-
IC₅₀ Determination: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity. This value is derived directly from the curve-fitting analysis.
Data Presentation: Example Inhibition Profile
| Kinase Target | Inhibitor | IC₅₀ (nM) [Hypothetical] |
| Src | This compound | 75 |
| Src | Staurosporine (Control) | 8 |
| Kinase B | This compound | 1,200 |
| Kinase C | This compound | >10,000 |
This table illustrates how to present the potency and selectivity of the compound against a panel of kinases.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of your results, incorporate the following best practices.
| Parameter | Recommended Action & Rationale |
| ATP Concentration | Action: Determine the ATP Kₘ for your kinase/substrate pair and run the primary assay at this concentration. Rationale: This standardizes the assay conditions and makes the resulting IC₅₀ value a more direct reflection of the inhibitor's binding affinity (Kᵢ), as described by the Cheng-Prusoff equation.[14][15] |
| Enzyme Concentration | Action: Titrate the kinase to find a concentration that results in ~10-20% consumption of the initial ATP within the assay timeframe. Rationale: This ensures the reaction rate is linear with respect to enzyme concentration and time, preventing substrate depletion that would lead to non-linear kinetics and inaccurate IC₅₀ values.[20] |
| DMSO Tolerance | Action: Run a DMSO tolerance curve to ensure the final DMSO concentration (typically ≤1%) does not significantly affect kinase activity. Rationale: High concentrations of organic solvents can denature enzymes and interfere with the assay, leading to false-positive or false-negative results. |
| Compound Interference | Action: Perform a counter-screen for luciferase inhibition. Run the assay without the kinase and measure the effect of the compound on the Kinase-Glo® signal. Rationale: Some compounds can directly inhibit the luciferase enzyme, which would mimic kinase inhibition (a false positive).[10] |
| Data Quality | Action: Calculate the Z'-factor for every plate. Rationale: This provides an objective, statistical measure of assay performance for each experiment, ensuring that conclusions are drawn only from high-quality data.[19][21] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | 885277-41-8 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. support.collaborativedrug.com [support.collaborativedrug.com]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. drugtargetreview.com [drugtargetreview.com]
Developing cell-based assays for 4,7-Dichloro-2-phenylquinazoline activity
Developing Cell-Based Assays for Characterizing the Activity of 4,7-Dichloro-2-phenylquinazoline
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many of these activities arise from the inhibition of key signaling proteins, particularly protein kinases.[3] The compound this compound belongs to this versatile class. Its structure suggests a potential role as a modulator of intracellular signaling cascades, possibly through competitive binding at ATP-binding sites of kinases, a mechanism common to many quinazoline-based inhibitors like gefitinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3][4]
This application note provides a comprehensive, tiered strategy for characterizing the cellular activity of this compound. The proposed workflow is designed to first establish a quantitative measure of its cytotoxic or anti-proliferative effects, then to elucidate the mechanism of cell death, and finally to investigate its impact on a specific, high-value signaling pathway implicated in cancer progression—the MAPK/ERK pathway. This structured approach ensures a logical progression from broad phenotypic effects to a more defined mechanism of action, providing robust data for drug development professionals.
Hypothesized Mechanism of Action
Based on the shared anilinoquinazoline core with established EGFR inhibitors, we hypothesize that this compound may act as an inhibitor of a receptor tyrosine kinase, such as EGFR.[3][4] Inhibition of EGFR would block downstream signaling through critical pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K/AKT pathways, which are central to regulating cell proliferation, survival, and apoptosis.[5] Therefore, the selected assays are designed to test the consequences of such a mechanism: reduced cell viability, induction of apoptosis, and decreased phosphorylation of key downstream kinases like ERK.
Tiered Experimental Workflow
A multi-stage assay system provides a comprehensive understanding of the compound's activity. This workflow begins with a high-throughput primary screen to determine overall cytotoxicity, followed by more detailed secondary and mechanistic assays to probe the specific cellular responses.
Caption: Tiered workflow for characterizing this compound.
Protocol 1: Primary Screening - Cell Viability (MTT Assay)
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The concentration of the solubilized formazan is directly proportional to the number of metabolically active (viable) cells.[6][8] This assay is a robust, high-throughput method to determine the compound's effect on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).[6]
Materials
-
Cancer cell line (e.g., A549, non-small cell lung cancer, known to express EGFR)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO, at the highest concentration used for the compound) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Incubate the plate for at least 4 hours (or overnight) in a humidified incubator to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Presentation and Analysis
Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log concentration of the compound and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| Untreated Control | 0 | 1.25 | 100% |
| Vehicle Control (0.1% DMSO) | 0 | 1.24 | 99.2% |
| This compound | 0.1 | 1.18 | 94.4% |
| This compound | 1 | 0.95 | 76.0% |
| This compound | 10 | 0.61 | 48.8% |
| This compound | 100 | 0.15 | 12.0% |
Protocol 2: Secondary Screening - Apoptosis Assay (Caspase-Glo® 3/7)
Principle of the Assay
A key mechanism of cell death induced by kinase inhibitors is apoptosis. This process is executed by a family of proteases called caspases. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous method to measure the activity of caspases-3 and -7, the primary executioner caspases.[10] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[10][11] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[10]
Materials
-
Cells treated as in Protocol 1 (in white-walled 96-well plates suitable for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega)
Step-by-Step Protocol
-
Assay Setup: Seed and treat cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) in a white-walled 96-well plate for 24-48 hours. Include vehicle and untreated controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[12] Allow the reagent to equilibrate to room temperature before use.[13]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.[12]
-
Incubation: Mix the contents by gently shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis
Express the data as fold change in luminescence (Relative Luminescence Units, RLU) compared to the vehicle-treated control. A significant increase in luminescence indicates the induction of apoptosis.
| Treatment Group | Concentration (IC50 multiple) | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | 0 | 15,200 | 1.0 |
| This compound | 0.5x | 44,080 | 2.9 |
| This compound | 1x | 126,160 | 8.3 |
| This compound | 2x | 95,760 | 6.3 |
| Positive Control (e.g., Staurosporine) | 1 µM | 155,040 | 10.2 |
Protocol 3: Mechanistic Study - Western Blot for MAPK Pathway Modulation
Principle of the Assay
Western blotting is a technique used to detect specific proteins in a sample.[14] To assess the effect of this compound on the hypothesized EGFR-MAPK signaling pathway, we will measure the phosphorylation status of ERK (p44/42 MAPK).[15] A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK upon compound treatment would strongly suggest inhibition of the pathway upstream, consistent with the hypothesized mechanism.[16]
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the EGFR-MAPK pathway.
Materials
-
Cells treated with compound (in 6-well plates)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Protocol
-
Cell Culture and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 1x IC50) for a short duration (e.g., 1-6 hours) to observe direct signaling effects. Include a positive control (e.g., EGF stimulation) and a vehicle control. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15] Incubate the membrane with the primary antibody for p-ERK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.[15]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for Total ERK and a loading control like GAPDH or β-actin.[15]
Data Analysis
Quantify the band intensity using densitometry software. Calculate the ratio of p-ERK to Total ERK for each condition. A decrease in this ratio in compound-treated cells compared to the control indicates pathway inhibition.
Conclusion
This application note outlines a validated, stepwise approach to characterize the cellular activity of this compound. By progressing from a general assessment of cell viability to specific inquiries into the mechanisms of cell death and signal transduction, researchers can build a comprehensive profile of the compound's biological effects. The data generated from these protocols will provide a strong foundation for further preclinical development, target validation, and understanding the therapeutic potential of this novel quinazoline derivative.
References
- 1. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 12. promega.com [promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 4,7-Dichloro-2-phenylquinazoline in Oncology Models
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a foundational structure in modern medicinal chemistry, particularly in the development of targeted anti-cancer therapies. Numerous clinically approved drugs, such as gefitinib and erlotinib, feature this heterocyclic system and function as potent inhibitors of protein kinases, which are crucial regulators of cellular growth, proliferation, and survival. These drugs have revolutionized the treatment of specific cancer subtypes, most notably non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR).
4,7-Dichloro-2-phenylquinazoline is a synthetic derivative of the quinazoline scaffold. While specific in vivo efficacy data for this particular compound is not extensively documented in publicly available literature, its structural components suggest a strong potential for biological activity. The dichloro-substituents and the phenyl group at key positions are common modifications aimed at modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. Therefore, a rigorous and well-designed in vivo testing strategy is paramount to elucidating the therapeutic potential of this novel chemical entity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate animal models and detailed protocols for evaluating the in vivo efficacy of this compound, with a primary focus on its potential as an anti-cancer agent.
Rationale for Animal Model Selection: Recapitulating Human Malignancies
The choice of an appropriate animal model is critical for obtaining clinically relevant data. For a novel compound with a high probability of targeting key oncogenic pathways, xenograft models using immunodeficient mice are the industry standard. These models allow for the growth of human tumors in a living system, providing a platform to assess a drug's anti-tumor activity.
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by implanting human cancer cell lines into immunodeficient mice.[1][2][3] They are highly reproducible, cost-effective, and ideal for initial efficacy screening and dose-range finding studies.[1][2]
Recommended Cell Lines for Initial Screening:
Given the prevalence of quinazoline derivatives as EGFR and other tyrosine kinase inhibitors, a panel of cell lines with well-characterized genetic backgrounds is recommended.
-
A549 (NSCLC): A widely used lung adenocarcinoma cell line with a KRAS mutation, which often confers resistance to EGFR inhibitors. Efficacy in this model could suggest a mechanism of action independent of or downstream from EGFR.
-
NCI-H1975 (NSCLC): This cell line harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene. Activity against this model would be a strong indicator of a next-generation EGFR inhibitor capable of overcoming acquired resistance.
-
BT-474 (Breast Cancer): This line is characterized by the overexpression of HER2, another important receptor tyrosine kinase. This would help determine the selectivity of the compound.
-
PC-9 (NSCLC): Features an EGFR exon 19 deletion, making it highly sensitive to first-generation EGFR TKIs. This can serve as a positive control for EGFR-targeting activity.
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting tumor fragments directly from a patient into an immunodeficient mouse.[4][5][6] These models are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original human tumor.[7][4] PDX models are invaluable for confirming efficacy in a system that more closely mimics human disease and for exploring potential biomarkers of response.[4][8]
Experimental Design and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in research and should be approved by an Institutional Animal Care and Use Committee (IACUC).[9][10][11][12][13]
Animal Specifications and Housing
-
Species: Mouse (Mus musculus)
-
Strain: Immunodeficient strains such as Athymic Nude (Nu/Nu) or NOD/SCID mice are recommended to prevent rejection of human tumor xenografts.[5][14][15]
-
Age and Weight: 6-8 weeks old, with a body weight of 18-22 grams at the start of the study.
-
Housing: Animals should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups and Sample Size
A typical study design would include the following groups:
| Group | Treatment | Number of Animals | Rationale |
| 1 | Vehicle Control | 10 | To assess tumor growth in the absence of treatment. |
| 2 | This compound (Low Dose) | 10 | To determine the minimal effective dose. |
| 3 | This compound (Mid Dose) | 10 | To evaluate the dose-response relationship. |
| 4 | This compound (High Dose) | 10 | To determine the maximum tolerated dose and optimal efficacy. |
| 5 | Positive Control (e.g., Gefitinib, Erlotinib) | 10 | To benchmark the efficacy against a standard-of-care agent. |
A sample size of 10 animals per group is generally sufficient to achieve statistical power.
Compound Formulation and Administration
Quinazoline derivatives are often poorly soluble in aqueous solutions, which presents a challenge for in vivo administration.[16][17][18][19][20]
Formulation Protocol for a Poorly Soluble Compound
-
Solubility Testing: Initially, assess the solubility of this compound in a range of pharmaceutically acceptable vehicles.
-
Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of:
-
10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
40% PEG300 (Polyethylene glycol 300): A co-solvent to maintain solubility.
-
5% Tween 80 (Polysorbate 80): A surfactant to improve stability and prevent precipitation.
-
45% Saline: To bring the formulation to the final volume.
-
-
Preparation: a. Weigh the required amount of this compound. b. Add DMSO and vortex until the compound is fully dissolved. c. Add PEG300 and vortex thoroughly. d. Add Tween 80 and vortex until a clear solution is formed. e. Add saline incrementally while vortexing to prevent precipitation. f. The final formulation should be clear and prepared fresh daily.
Route and Volume of Administration
-
Route: Intraperitoneal (IP) or oral gavage (PO) are common routes for administering small molecule inhibitors in mice.[21] The choice of route may depend on the compound's oral bioavailability.
-
Volume: The administration volume should not exceed 10 mL/kg for oral gavage and 20 mL/kg for intraperitoneal injection in mice.
-
Frequency: Dosing is typically once daily (QD) or twice daily (BID).
In Vivo Efficacy Evaluation Protocol
Step 1: Tumor Cell Implantation (CDX Model)
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
Step 2: Tumor Growth Monitoring
-
Allow the tumors to establish and grow to a palpable size (approximately 100-150 mm³).
-
Randomize the animals into the different treatment groups.
-
Measure the tumor dimensions (length and width) with digital calipers twice weekly.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of each animal twice weekly as an indicator of general health and toxicity.
Step 3: Treatment Administration
-
Begin treatment when the tumors have reached the desired size.
-
Administer the vehicle, this compound, or positive control according to the predetermined dose, route, and schedule for a period of 21-28 days.
Step 4: Study Termination and Data Collection
-
The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor).
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic and histopathological analysis.
Pharmacokinetic and Toxicity Assessment
Preliminary Pharmacokinetic (PK) Study
A preliminary PK study in a small cohort of non-tumor-bearing mice is recommended to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform the dosing regimen for the efficacy study.
Toxicity Evaluation
-
Clinical Observations: Monitor the animals daily for any signs of distress, including changes in behavior, posture, and grooming.
-
Body Weight: A significant and sustained loss of body weight is a key indicator of toxicity.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) should be collected for histopathological examination to identify any drug-related toxicities.
Data Analysis and Interpretation
The primary endpoint for efficacy is the inhibition of tumor growth. This is typically calculated as the percentage of Tumor Growth Inhibition (%TGI).
%TGI = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT is the change in the mean tumor volume of the treated group.
-
ΔC is the change in the mean tumor volume of the control group.
Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed anti-tumor effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Hypothesized Signaling Pathway
Caption: Hypothesized targeting of the EGFR signaling pathway.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Cell Line-Derived Xenograft (CDX) Models Development for Preclinical Cancer Research - Alfa Cytology [alfacytology.com]
- 3. biocytogen.com [biocytogen.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 6. gd3services.com [gd3services.com]
- 7. criver.com [criver.com]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 12. rug.nl [rug.nl]
- 13. krebsliga.ch [krebsliga.ch]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. future4200.com [future4200.com]
- 20. researchgate.net [researchgate.net]
- 21. cea.unizar.es [cea.unizar.es]
Application Note & Protocol: Formulation of 4,7-Dichloro-2-phenylquinazoline for Preclinical Studies
Abstract
This document provides a comprehensive guide for the formulation of 4,7-dichloro-2-phenylquinazoline, a representative member of the quinazoline class of compounds, for use in early-stage preclinical research. Given that many quinazoline derivatives and kinase inhibitors exhibit poor aqueous solubility, this guide emphasizes a systematic, empirically-driven approach to developing suitable formulations for oral (PO) and intravenous (IV) administration.[1][2] The protocols herein detail the critical pre-formulation characterization, a tiered vehicle screening strategy, and the preparation and analysis of simple solution and suspension formulations. The objective is to achieve adequate and reproducible drug exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, thereby ensuring the generation of reliable preclinical data.[3]
Introduction: The Quinazoline Formulation Challenge
Quinazoline-based small molecules are a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[4][5] However, their often rigid, lipophilic, and crystalline nature results in poor aqueous solubility, posing a significant hurdle for preclinical development.[2][6] Inadequate formulation can lead to low and erratic bioavailability, masking the true pharmacological potential of a compound and potentially leading to the premature termination of a promising drug candidate.[7][8]
The primary goal of preclinical formulation is to develop a simple, safe, and sufficiently stable vehicle that enables the administration of the required dose, maximizing exposure for safety and efficacy testing.[9][10] This application note presents a logical workflow, beginning with the essential physicochemical characterization of this compound and progressing to scalable formulation strategies.
Foundational Principle: Pre-formulation Characterization
Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is mandatory.[7] This data-driven approach is the most critical step, as it informs every subsequent formulation decision.[8] Due to the limited availability of API at this early stage, a prioritized and efficient characterization is key.
Protocol 1: Essential Physicochemical Profiling
-
Aqueous Solubility Determination:
-
Measure the equilibrium solubility of this compound in standard buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]
-
Method: Add an excess of the compound to each buffer. Agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. Centrifuge, filter the supernatant, and quantify the concentration using a validated HPLC-UV method.
-
Rationale: This determines the intrinsic solubility and identifies any pH-dependent solubility, which is crucial for predicting behavior in the gastrointestinal (GI) tract and for exploring pH-adjustment as a formulation strategy.[11]
-
-
pKa and LogP/LogD Determination:
-
Determine the acid dissociation constant (pKa) to understand the ionization state of the molecule at different pH values.
-
Determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) to assess the compound's lipophilicity.
-
Rationale: These parameters, often predicted in silico during discovery, must be confirmed experimentally. They are critical for predicting absorption and for selecting appropriate formulation strategies (e.g., lipid-based systems for highly lipophilic compounds).[8]
-
-
Solid-State Characterization:
-
Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity.
-
Employ Powder X-Ray Diffraction (PXRD) to identify the polymorphic form.
-
Rationale: A high melting point often correlates with high crystal lattice energy and, consequently, poor solubility.[6] Understanding the solid form is vital for ensuring consistency between batches.
-
Table 1: Hypothetical Pre-formulation Data for this compound
| Parameter | Value | Implication for Formulation |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Extremely poor solubility; simple aqueous vehicle is not feasible. |
| pKa (predicted) | 2.5 (basic) | Ionizable. Solubility may increase at low pH (e.g., stomach). |
| LogP (calculated) | 4.8 | Highly lipophilic. Suggests good membrane permeability but poor aqueous solubility (likely BCS Class II).[8] |
| Melting Point (DSC) | > 200°C | High crystal lattice energy, contributing to poor solubility. |
| Solid Form (PXRD) | Crystalline Form I | A stable, but likely poorly soluble, form. |
Formulation Development Workflow: A Tiered Approach
The following workflow is designed to systematically identify a suitable vehicle, starting with the simplest options and progressing in complexity as needed.
Caption: Formulation development workflow for this compound.
Protocol 2: Tier 1 Vehicle Screening for Oral & IV Formulation
This protocol aims to identify a simple solvent system capable of solubilizing the API at the target concentration.
-
Define Target Concentration: Based on the planned toxicology or efficacy study, determine the highest required dose concentration (e.g., 10 mg/mL).
-
Prepare Screening Vehicles: Prepare a panel of commonly used, safe excipient blends.[7][12]
-
Solubility Assessment:
-
Add a known excess of this compound to a small volume (e.g., 1 mL) of each vehicle in a glass vial.
-
Vortex and/or sonicate the samples.
-
Equilibrate for 24-48 hours at room temperature.
-
Visually inspect for dissolved API. If solids remain, centrifuge, filter, and quantify the supernatant concentration via HPLC to determine the saturation solubility.
-
-
Precipitation upon Dilution (for IV candidates):
-
Take an aliquot of the clear, filtered supernatant from the most promising vehicles.
-
Dilute it 10- to 100-fold with phosphate-buffered saline (PBS, pH 7.4).
-
Observe immediately and after 1-2 hours for any signs of precipitation.
-
Rationale: This step is critical for IV formulations, as precipitation in the bloodstream can cause embolism.[7] Co-solvent systems are particularly prone to this issue.[7]
-
Table 2: Example Tier 1 Screening Vehicles
| Vehicle ID | Composition (v/v) | Primary Use | Rationale |
| V1-PO | 0.5% HPMC, 0.1% Tween 80 in Water | Oral Suspension | Standard vehicle for suspending insoluble compounds.[13] |
| V2-PO/IV | 30% PEG 400 in Water | Oral/IV Solution | Co-solvent system to increase solubility.[11][14] |
| V3-PO/IV | 10% Solutol HS 15 in Water | Oral/IV Solution | Surfactant-based system to form micelles. |
| V4-PO | 20% PEG 400, 20% Propylene Glycol, 60% Water | Oral Solution | A more potent co-solvent blend. |
| V5-IV | 10% DMSO, 90% Saline | IV Solution (acute) | Strong solubilizer, but use must be justified due to potential toxicity. |
| V6-PO/IV | 20% HP-β-CD in Water | Oral/IV Solution | Complexation agent to form soluble inclusion complexes.[11][14] |
Note: The specific percentages are starting points and should be optimized. Always consult literature for species-specific excipient safety data.[12]
Formulation Protocols
Based on the screening results, proceed with one of the following protocols.
Decision Point:
-
If a vehicle achieves the target concentration and shows no precipitation upon dilution (for IV): Proceed to Protocol 3A .
-
If no vehicle fully solubilizes the API at the target concentration: Proceed to Protocol 3B .
Protocol 3A: Preparation of a Solution Formulation
-
Preparation:
-
In a calibrated volumetric flask, add approximately 80% of the final volume of the selected vehicle.
-
Accurately weigh and add the this compound powder.
-
Mix using a vortex and/or sonication bath until the API is fully dissolved. Gentle warming (<40°C) may be applied if the compound is known to be thermally stable.
-
Add the remaining vehicle to the final volume and mix thoroughly.
-
-
Characterization:
-
Appearance: Visually inspect for clarity and absence of particulates.
-
pH Measurement: Record the pH of the final formulation.
-
Concentration Verification: Assay the formulation via a validated HPLC method to confirm the concentration is within ±10% of the target.[15]
-
Stability: Store aliquots at room temperature and 4°C. Re-assay after a defined period (e.g., 24 hours, 7 days) to check for degradation or precipitation.[16]
-
Protocol 3B: Preparation of a Suspension Formulation (for Oral Dosing)
-
Vehicle Preparation: Prepare the aqueous vehicle, which typically includes a suspending agent (e.g., 0.5% w/v Hydroxypropyl Methylcellulose - HPMC) and a wetting agent (e.g., 0.1% v/v Tween 80).[13] Dissolve these excipients in purified water with gentle stirring.
-
Particle Size Reduction (Optional but Recommended): If the API particle size is large or heterogeneous, reduce it using a mortar and pestle or micronization to improve suspension homogeneity and dissolution rate.[14][17]
-
Wetting the API: In a glass mortar, add the weighed this compound powder. Add a small volume of the vehicle and triturate to form a smooth, uniform paste. This ensures individual particles are wetted and prevents clumping.
-
Dilution: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final target volume and concentration.
-
Homogenization: Transfer the suspension to a suitable container and mix thoroughly. For preclinical doses, this is typically done by vigorous vortexing or stirring immediately before administration.
-
Characterization:
-
Appearance: Visually inspect for uniformity.
-
Homogeneity: Assay samples taken from the top and bottom of the suspension after a defined settling period to ensure dose uniformity.
-
Particle Size Analysis: Use laser diffraction or microscopy to characterize the particle size distribution.
-
Stability: Monitor for physical changes such as caking (formation of a non-resuspendable sediment) over time.
-
Caption: Key steps in preparing a preclinical oral suspension.
Conclusion and Best Practices
The successful formulation of this compound for preclinical studies hinges on a logical, data-first approach. The intrinsic poor solubility common to this class of molecules necessitates empirical screening to find an appropriate delivery vehicle.[1][14]
Key Takeaways:
-
Characterize First: Do not attempt formulation without fundamental physicochemical data.[7]
-
Keep it Simple: For early studies, the simplest formulation (solution or suspension) that meets the exposure requirements is preferred.[3] Avoid complex formulations unless absolutely necessary.
-
Safety is Paramount: Use the lowest possible concentration of excipients and ensure they are appropriate for the chosen species and route of administration.[12]
-
Analyze and Document: Every formulation must be analytically validated for concentration and stability.[15] Meticulous documentation is essential for regulatory compliance and study reproducibility.
By following the protocols and workflow outlined in this guide, researchers can develop robust and reliable formulations, ensuring that high-quality data is generated to accurately assess the therapeutic potential of this compound.
References
- 1. Preclinical Development of Kinase/Phosphatase Drugs - Creative BioMart [kinasebiotech.com]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 9. altasciences.com [altasciences.com]
- 10. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. colorcon.com [colorcon.com]
- 14. benchchem.com [benchchem.com]
- 15. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 16. symeres.com [symeres.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,7-Dichloro-2-phenylquinazoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4,7-dichloro-2-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We provide in-depth, field-proven insights in a direct question-and-answer format to help you improve your reaction yields, minimize impurities, and troubleshoot effectively.
Overview of the Synthetic Strategy
The most prevalent and scalable synthesis of this compound is a two-stage process. It begins with the formation of a quinazolinone intermediate, which is subsequently chlorinated to yield the final product. The typical pathway involves:
-
Cyclization: Condensation of 2-amino-4-chlorobenzoic acid with benzamide, often at high temperatures, to form 7-chloro-2-phenylquinazolin-4(3H)-one. This is a variation of the classic Niementowski quinazoline synthesis.[1]
-
Chlorination: Treatment of the quinazolinone intermediate with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to convert the hydroxyl group at the C4 position into a chloride.[2][3][4]
This seemingly straightforward process has several critical points where issues can arise, impacting yield and purity. This guide will address these specific points.
References
Common side products in 2-phenylquinazoline synthesis and their avoidance
Welcome to the technical support center for 2-phenylquinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of 2-phenylquinazolines, ensuring higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for remediation.
Question 1: "My reaction yield is consistently low, and I observe a significant amount of unreacted 2-aminobenzophenone in my crude mixture. What is causing the incomplete conversion?"
Answer:
Low conversion is a common issue often stemming from suboptimal reaction conditions or impure starting materials. The primary reaction, typically a condensation between a 2-aminoaryl ketone (like 2-aminobenzophenone) and a benzylamine derivative, followed by cyclization and oxidation, requires careful control over several parameters.
Potential Causes and Solutions:
-
Insufficient Reaction Temperature: The initial condensation and subsequent cyclization often have a significant activation energy barrier.
-
Troubleshooting Protocol: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the optimal temperature that drives the reaction to completion without degrading the reactants or product.[1]
-
-
Poor Quality of Starting Materials: Impurities in your 2-aminobenzophenone or benzylamine can inhibit the reaction.
-
Troubleshooting Protocol: Verify the purity of your starting materials via NMR or melting point analysis. If necessary, recrystallize the 2-aminobenzophenone from an ethanol/water mixture and distill the benzylamine under reduced pressure.[1]
-
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Troubleshooting Protocol: If you are using a non-polar solvent like toluene, consider switching to a more polar, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can better solubilize the starting materials and facilitate the reaction.[1]
-
Data on Solvent Effects:
| Solvent | Polarity | Typical Yield | Reference |
| Toluene | Non-polar | Low to Moderate | General Knowledge |
| Acetonitrile | Polar Aprotic | Moderate to Good | [2] |
| DMF | Polar Aprotic | Good to Excellent | [1] |
| DMSO | Polar Aprotic | Good to Excellent | [3] |
Question 2: "I've isolated my product, but my NMR spectrum shows an additional carbonyl peak and a broadened NH signal, suggesting the presence of 2-phenylquinazolin-4(3H)-one. How can I avoid this side product?"
Answer:
The formation of 2-phenylquinazolin-4(3H)-one is a frequent side reaction, particularly when using 2-aminobenzamide as a starting material or when oxidative conditions are employed with certain precursors.[4] This occurs through the cyclization and subsequent oxidation of an intermediate derived from the amide functionality.
Mechanism of Quinazolinone Formation:
The reaction between 2-aminobenzamide and benzaldehyde (which can be formed in situ from benzyl alcohol or benzylamine under oxidative conditions) leads to a dihydroquinazolinone intermediate. This intermediate is then oxidized to the final quinazolinone product.[5][6][7]
Avoidance Strategies:
-
Choice of Starting Material: The most direct way to avoid this side product is to use starting materials that lack the amide group, such as 2-aminobenzonitrile or 2-aminobenzophenone.
-
Control of Oxidant: If your synthesis involves an oxidant (e.g., O₂, TBHP), using a stoichiometric amount rather than an excess can minimize the formation of the quinazolinone.[2]
-
Reaction Conditions for 2-Aminobenzamide: If you must use 2-aminobenzamide, employing milder, non-oxidative conditions for the initial cyclization can favor the formation of the desired 2-phenylquinazoline. This can be followed by a separate, controlled oxidation step.
Experimental Protocol to Minimize Quinazolinone Formation:
-
Reactants: 2-aminobenzamide (1 mmol) and benzaldehyde (1.1 mmol).
-
Catalyst: A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃).
-
Solvent: Anhydrous acetonitrile (10 mL).
-
Procedure: Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 2-4 hours to form the 2,3-dihydroquinazolin-4(1H)-one intermediate.[1][6][7][8] Monitor the reaction by TLC. Once the starting materials are consumed, introduce a mild oxidant like manganese dioxide (MnO₂) and continue stirring until the aromatization to the quinazolinone is complete (if that is the desired product), or work up the reaction to isolate the dihydroquinazoline.
Question 3: "My mass spectrum indicates the presence of a compound with a mass two units higher than my expected 2-phenylquinazoline. Could this be a dihydroquinazoline, and how do I prevent its formation?"
Answer:
Yes, a mass difference of +2 amu strongly suggests the presence of the corresponding 2,3-dihydro-2-phenylquinazoline. This occurs when the final oxidation/aromatization step of the reaction is incomplete.
Mechanism of Dihydroquinazoline Formation:
The cyclization of the initial condensation product of 2-aminobenzophenone and benzylamine forms a dihydroquinazoline intermediate. This intermediate must then be oxidized to the fully aromatic 2-phenylquinazoline.
Workflow for Quinazoline Synthesis:
Caption: Synthetic pathway to 2-phenylquinazoline.
Strategies for Complete Oxidation:
-
Choice of Oxidant: Ensure your chosen oxidant is sufficiently reactive. Common oxidants for this transformation include:
-
Reaction Atmosphere: If using a milder oxidant or a catalytic system that relies on atmospheric oxygen, ensure good aeration of the reaction mixture. Performing the reaction under an oxygen balloon can be beneficial.
-
Extended Reaction Time: In some cases, simply extending the reaction time at the optimal temperature can allow the oxidation to go to completion.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to speed up my 2-phenylquinazoline synthesis?
A1: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating these reactions, often leading to significantly reduced reaction times and improved yields. The high temperatures and pressures achievable in a microwave reactor can overcome the activation barriers for both cyclization and oxidation.
Q2: What is the best way to purify my crude 2-phenylquinazoline?
A2: The purification method will depend on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for removing both polar and non-polar side products. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the main impurity is an uncyclized intermediate or a starting material with different solubility properties, recrystallization can be a highly effective and scalable purification method. A common solvent system for 2-phenylquinazolines is ethanol/water.[10]
Q3: Are there any "green" synthetic routes available for 2-phenylquinazolines that avoid harsh reagents and solvents?
A3: Yes, there is a growing body of research focused on developing more environmentally benign syntheses. Some notable approaches include:
-
Catalytic Aerobic Oxidation: Using catalysts like copper or iron salts with molecular oxygen as the terminal oxidant in a greener solvent like ethanol or even water.[2]
-
Visible Light Photocatalysis: Employing organic dyes as photocatalysts to drive the reaction using visible light, which avoids the need for high temperatures and harsh oxidants.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinazoline Derivatives
<_Step_2>
Welcome to the technical support center for quinazoline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important synthetic reactions. Quinazolines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their synthesis can present challenges. This resource provides in-depth, experience-driven advice to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding quinazoline synthesis, providing a foundational understanding before delving into specific troubleshooting.
Q1: What are the most common classical methods for synthesizing the quinazoline core?
A1: The foundational methods for quinazoline synthesis are the Niementowski, Friedländer, and Bischler syntheses.[1][3]
-
Niementowski Reaction: This involves the condensation of anthranilic acids with amides, typically at high temperatures, to form 4-oxo-3,4-dihydroquinazolines (quinazolinones).[3][4][5]
-
Friedländer Synthesis: This method utilizes 2-aminobenzaldehydes or ketones and a compound containing an active methylene group.[3] It is a versatile method for producing a variety of substituted quinolines and can be adapted for quinazolines.[3][6][7]
-
Bischler Synthesis: This is another traditional method, though it often requires harsh conditions like high temperatures and pressures.[3]
Q2: Are there modern synthesis methods that can help avoid common side reactions?
A2: Yes, numerous modern techniques have been developed to overcome the limitations of classical methods. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[5][8][9][10][11][12][13]
-
Metal-Catalyzed Reactions: Transition metal catalysts (e.g., copper, palladium, iron, nickel, ruthenium) enable a wide range of C-N and C-C bond formations under milder conditions, offering access to diverse quinazoline derivatives.[14][15][16][17]
-
Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form the quinazoline core, offering high atom economy and efficiency.[1][18]
-
Solvent-Free and Green Chemistry Approaches: The use of ionic liquids, deep eutectic solvents, or solvent-free conditions minimizes environmental impact and can simplify purification.[10][19][20]
Q3: What are the key reaction parameters to consider for optimization?
A3: The critical parameters for optimizing quinazoline synthesis are:
-
Solvent: The choice of solvent is crucial for reactant solubility and can influence reaction rates.[3] Polar aprotic solvents like DMF and DMSO are often effective for polar starting materials, while less polar solvents like toluene or dioxane may be suitable for other substrates.[3][21]
-
Catalyst: The selection of an appropriate acid, base, or metal catalyst is often the most critical factor.[3][20] Catalyst activity and loading should be carefully optimized.
-
Temperature: Temperature control is vital. While higher temperatures can increase reaction rates, they can also lead to decomposition and side product formation.[3]
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.[3]
-
Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
Q4: How can I characterize my synthesized quinazoline derivatives?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity.[22][23][24]
-
Mass Spectrometry (MS): This technique determines the precise molecular weight and can provide structural information through fragmentation patterns.[22][23][24]
-
Infrared (IR) Spectroscopy: FT-IR helps to identify the presence of key functional groups.[22][24]
-
Elemental Analysis: Provides the percentage composition of elements, which can confirm the empirical formula.[25]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of quinazoline derivatives.
Low product yield is one of the most frequent challenges. The following table outlines potential causes and provides detailed optimization protocols.
| Potential Cause | Troubleshooting & Optimization Strategy | Expected Outcome |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal time and temperature.[3] | Increased conversion of starting materials to the desired product. |
| Poor Solubility of Reactants | Select a solvent where all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[3][21] | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants. |
| Catalyst Inactivity or Inefficiency | If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture.[3] Consider using a freshly prepared or activated catalyst. For acid or base-catalyzed reactions, verify the concentration and purity of the catalyst. Screen different catalysts if the initial choice is ineffective.[20] | Restoration of catalytic activity leading to a higher reaction rate and yield. |
| Steric Hindrance | If substrates are sterically hindered, higher reaction temperatures or a more potent catalyst may be required.[3] Alternatively, consider a different synthetic route that is less sensitive to steric effects. | Improved yield by overcoming the energetic barrier for the reaction. |
| Presence of Water in the Reaction Mixture | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider adding a dehydrating agent if water is a known byproduct of the reaction.[3] | Minimized hydrolysis of starting materials or intermediates, leading to improved yield. |
This protocol outlines a systematic approach to screen different acid catalysts for the synthesis of a 2-substituted-4(3H)-quinazolinone.
Materials:
-
Substituted anthranilic acid (1 mmol)
-
Substituted amide (1.2 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Various acid catalysts (e.g., p-TsOH, H₂SO₄, Amberlyst-15, 10 mol%)
-
TLC plates, LC-MS vials
Procedure:
-
Set up a parallel reaction block or a series of round-bottom flasks.
-
To each reaction vessel, add the substituted anthranilic acid and the substituted amide.
-
Add the anhydrous solvent to each vessel.
-
To each vessel, add a different acid catalyst (10 mol%). Include a control reaction with no catalyst.
-
Heat the reactions to a set temperature (e.g., 110 °C) and stir.
-
Monitor the progress of each reaction by TLC or LC-MS at 1-hour intervals.
-
After a set time (e.g., 6 hours), cool the reactions to room temperature.
-
Work up each reaction mixture appropriately (e.g., quench with a base, extract with an organic solvent).
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the relative conversion and yield.
Data Presentation:
| Catalyst | Reaction Time (h) | Conversion (%) |
| None (Control) | 6 | < 5 |
| p-TsOH | 6 | 75 |
| H₂SO₄ | 6 | 60 |
| Amberlyst-15 | 6 | 85 |
This data allows for the direct comparison of catalyst efficiency under identical conditions.
The formation of byproducts can complicate purification and reduce the yield of the desired quinazoline derivative.
Caption: A troubleshooting decision tree for addressing side product formation.
Common Side Reactions and Mitigation Strategies:
-
Oxidation: The quinazoline nitrogen can be susceptible to oxidation, forming N-oxides.[3][26] Running the reaction under an inert atmosphere (nitrogen or argon) can prevent this.[3] If an oxidant is necessary, use a stoichiometric amount of a milder reagent.
-
Hydrolysis: The quinazoline ring can be prone to hydrolysis, especially under harsh acidic or basic conditions.[3][27] Performing the reaction under neutral conditions when possible, or promptly neutralizing the reaction mixture during work-up, can minimize ring-opening.[3]
-
Formation of Quinoline Derivatives in Friedländer Synthesis: A common issue in the Friedländer synthesis is the formation of quinoline byproducts if the reaction conditions are not carefully controlled.[3] Careful selection of the catalyst and reaction temperature is crucial to favor the desired quinazoline formation.[3][6]
Even with a successful reaction, isolating the pure quinazoline derivative can be challenging.
Q: What is the most effective method to purify 4(3H)-quinazolinone derivatives?
A: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[28]
-
Recrystallization: This is often a good first step for removing baseline impurities, especially for solid products.[28] The key is to find a solvent system where the product is soluble at high temperatures and insoluble at low temperatures.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[28] A systematic approach to solvent system selection using TLC is recommended.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[28]
Objective: To effectively separate the desired quinazoline derivative from impurities.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
The ideal solvent system will give a good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system. Ensure the packing is uniform to avoid channeling.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Gradient (Optional):
-
If the separation is not optimal with a single solvent system (isocratic elution), a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity to elute the more polar compounds.
-
Data Presentation: Solvent Systems for Quinazolinone Purification
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for moderately polar quinazolinones. A good starting point for method development.[28] |
| Dichloromethane / Methanol | Medium to High | For more polar quinazoline derivatives.[28] |
References
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 15. Quinazoline synthesis [organic-chemistry.org]
- 16. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. tsijournals.com [tsijournals.com]
- 24. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quinazoline - Wikipedia [en.wikipedia.org]
- 28. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Purification of Halogenated Quinazolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the unique challenges associated with the purification of halogenated quinazolines. The inherent basicity of the quinazoline core, combined with the electronic effects and potential reactivity of halogen substituents, demands a nuanced approach to achieve high purity. This resource is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Section 1: Initial Work-up & Crude Product Issues
Q1: My reaction mixture contains both my halogenated quinazoline product and acidic/basic byproducts. What is the most efficient way to perform an initial cleanup?
Plausible Causes: Many synthetic routes for quinazolines may leave unreacted starting materials or generate acidic or basic side products.[1] Halogenated quinazolines, being weakly basic due to the nitrogen atoms in the pyrimidine ring, can be manipulated through pH changes.[2]
Recommended Solution: Acid-Base Liquid-Liquid Extraction An acid-base extraction is a powerful, scalable first step to remove many impurities before attempting chromatography or recrystallization.[3][4] This technique exploits the differential solubility of the neutral compound versus its protonated salt form.[5]
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). This will protonate stronger basic impurities, pulling them into the aqueous layer. Drain the aqueous layer.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a weak base solution (e.g., saturated sodium bicarbonate).[6] This deprotonates acidic impurities, moving them to the aqueous phase. Be cautious, as a strong base like NaOH could potentially hydrolyze esters or react with certain halogenated compounds.[6] Drain the aqueous layer.
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, halogenated quinazoline.
Section 2: Troubleshooting Column Chromatography
Column chromatography is a primary tool for purifying quinazolines.[7][8] However, the polar, basic nature of the quinazoline nucleus can lead to several common problems.
Q2: My halogenated quinazoline is streaking badly on the TLC plate and giving poor peak shape during column chromatography. What's happening and how do I fix it?
Plausible Causes: This is a classic sign of strong, non-ideal interactions between your basic compound and the acidic silanol groups (Si-O-H) on the surface of standard silica gel.[9] The lone pairs on the quinazoline nitrogens can form strong hydrogen bonds, leading to tailing, poor resolution, and sometimes irreversible adsorption.[9]
Recommended Solutions:
-
Use a Basic Modifier: Neutralize the acidic sites on the silica. Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase is highly effective.[10]
-
Deactivate the Silica Gel: For flash chromatography, you can pre-treat the column by flushing it with a solvent system containing 1-3% TEA before loading your sample.[10]
-
Consider an Alternative Stationary Phase: If issues persist, especially with sensitive compounds, consider using a less acidic stationary phase like neutral or basic alumina.[11]
Step-by-Step Protocol: Column Chromatography with a Basic Modifier
-
Solvent System Selection: Develop your solvent system using TLC, but add ~1% triethylamine to the mobile phase. A good starting point for many quinazolines is a mixture of hexanes and ethyl acetate or DCM and methanol.[12] Aim for an Rf value between 0.2 and 0.4 for your target compound.[13]
-
Column Packing: Pack your column using the chosen solvent system (already containing TEA).
-
Sample Loading: If your compound is poorly soluble in the mobile phase, use a "dry loading" technique.[13][14] Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[14] Carefully add this powder to the top of your packed column.
-
Elution: Run the column with your TEA-modified mobile phase, collecting fractions and monitoring by TLC.[7]
Q3: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Plausible Causes: The slightly acidic nature of silica gel can catalyze the degradation of sensitive compounds.[11] Halogenated aromatics can sometimes be susceptible to nucleophilic attack or other decomposition pathways under these conditions.
Recommended Solutions:
-
Stability Test (2D TLC): Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After running, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it's decomposing, you will see new spots off the diagonal.[11]
-
Alternative Chromatography:
-
Reversed-Phase (RP) Chromatography: Using a C18-functionalized silica stationary phase with polar solvents (e.g., water/acetonitrile or water/methanol) is an excellent alternative.[12] RP-HPLC is often the method of choice for achieving very high purity.[7][15]
-
Alumina Chromatography: Alumina is available in neutral, basic, or acidic grades. For a basic compound like a quinazoline, neutral or basic alumina can prevent acid-catalyzed decomposition.[11]
-
Purification Strategy Selection Workflow
The choice of a purification strategy depends on the scale, impurity profile, and desired final purity. This workflow provides a logical decision-making process.
Caption: Decision workflow for purifying halogenated quinazolines.
Section 3: Recrystallization & Final Product Purity
Recrystallization is a cost-effective and scalable method for purifying solid compounds, often used as a final polishing step.[16][17]
Q4: I can't find a good single solvent for recrystallization. What are my options?
Plausible Causes: The ideal recrystallization solvent dissolves your compound well when hot but poorly when cold.[18] It's common for a single solvent not to meet these criteria perfectly.
Recommended Solution: Two-Solvent (Mixed-Solvent) System This is a powerful technique where you use one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[19] The two solvents must be miscible.
Step-by-Step Protocol: Two-Solvent Recrystallization
-
Dissolve: Heat your crude solid in a minimum amount of the "soluble solvent" until it fully dissolves. Common soluble solvents for quinazolines include ethanol, ethyl acetate, or acetone.[19][20]
-
Add Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., hexanes or water) dropwise until you see persistent cloudiness (the saturation point).[19]
-
Re-solubilize: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.
Q5: My final product has a persistent color, but appears pure by NMR/LCMS. How can I remove the colored impurity?
Plausible Causes: Often, highly conjugated, high-molecular-weight byproducts can form in trace amounts, causing significant coloration without being easily detectable by standard characterization methods.[16]
Recommended Solution: Activated Carbon (Charcoal) Treatment Activated carbon has a very high surface area with pores that are excellent at adsorbing large, colored impurity molecules.[21][22] It is typically used during recrystallization.
Protocol: Decolorization with Activated Carbon
-
Dissolve your colored compound in a suitable hot recrystallization solvent as you normally would.
-
Cool the solution slightly from boiling to prevent violent bumping.
-
Add a very small amount of activated carbon (typically 1-2% of the sample's weight, just enough to cover a spatula tip).[16] Adding too much can adsorb your product and reduce the yield.[21]
-
Gently reheat the mixture to boiling for a few minutes while swirling.
-
Perform a hot gravity filtration to remove the insoluble carbon. This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.[16]
-
Allow the now colorless filtrate to cool and crystallize as usual.
Data & Reference Tables
Table 1: Common Impurities and Removal Strategies
| Impurity Type | Common Source | Recommended Removal Method |
| Unreacted Amines/Anilines | Starting Material | Acid-base extraction (wash with 1M HCl).[4] |
| Unreacted Carboxylic Acids | Starting Material | Acid-base extraction (wash with sat. NaHCO₃).[6] |
| Over-halogenated Products | Side Reaction | Reversed-phase preparative HPLC is often required.[7][23] |
| Polymeric/Colored Byproducts | Side Reaction | Recrystallization with activated carbon treatment.[16][21] |
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Stationary Phase | Recommended Solvent System (v/v) | Modifier |
| Moderately Polar | Silica Gel | Hexane / Ethyl Acetate (starting at 4:1)[12] | 1% Triethylamine |
| More Polar | Silica Gel | Dichloromethane / Methanol (starting at 98:2)[12][13] | 1% Triethylamine |
| Very Polar / Basic | C18 (Reversed-Phase) | Water / Acetonitrile (gradient)[12][24] | 0.1% Formic Acid or TFA |
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. magritek.com [magritek.com]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. sorbtech.com [sorbtech.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. homework.study.com [homework.study.com]
- 22. Activated carbon is a highly porous, hydrophilic and chemically stable material that can adsorb large amounts of impurities and organic substances. In the sugar industry, activated carbon can be used to remove impurities such as pigments, proteins, and oxides in syrup, thereby improving the purity and quality of sugar. [zhulincarbon.com]
- 23. lcms.cz [lcms.cz]
- 24. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Stability of 4,7-Dichloro-2-phenylquinazoline in Solution
Welcome to the technical support center for 4,7-Dichloro-2-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for maintaining the stability of this compound in solution. The following question-and-answer format addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Precipitation of this compound from solution upon standing or dilution.
Q1: My this compound, initially dissolved in an organic solvent, precipitates out of solution after a short period or upon addition of an aqueous buffer. What is causing this and how can I prevent it?
A1: This is a common issue stemming from the low aqueous solubility of many heterocyclic compounds like this compound. The initial dissolution in a neat organic solvent is often successful, but the compound's limited solubility in mixed aqueous/organic systems or upon dilution leads to precipitation. This can compromise assay results and hinder further development.
Root Cause Analysis:
The primary driver for this precipitation is a change in the solvent environment that lowers the compound's solubility below its concentration. Quinazoline derivatives, while generally stable in cold, dilute acidic and alkaline solutions, can be prone to precipitation when the solvent polarity is altered.[1][2]
Troubleshooting Protocol:
To address this, a systematic approach to formulation optimization is recommended. The goal is to identify a solvent system or formulation strategy that maintains the compound's solubility and stability.
Step-by-Step Experimental Workflow for Solubility Enhancement:
-
Co-Solvent Systems: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[3]
-
Rationale: Co-solvents like polyethylene glycol (PEG), propylene glycol, ethanol, and glycerin can increase the solubility of poorly soluble compounds significantly.[3]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF).
-
Create a series of co-solvent mixtures with varying ratios of the organic solvent and aqueous buffer (e.g., 90:10, 80:20, 70:30 DMSO:PBS).
-
Add the stock solution to each co-solvent mixture to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after 24 hours.
-
Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC to determine the optimal co-solvent ratio.
-
-
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent.[4][5][6]
-
Rationale: Quinazolines are weak bases and their solubility can be influenced by the pH of the solution.[5][6] Adjusting the pH can increase the proportion of the more soluble ionized form.
-
Protocol:
-
Determine the pKa of this compound (if not known, this can be predicted using software or determined experimentally).
-
Prepare a series of buffers at different pH values around the pKa.
-
Attempt to dissolve the compound directly in these buffers or in co-solvent systems with these buffers.
-
Monitor for solubility and stability over time.
-
-
-
Use of Excipients:
-
Rationale: Specific excipients can act as precipitation inhibitors.[7] Hydrophilic polymers like HPMC and PVP, surfactants like sodium lauryl sulfate (SLS), and complexation agents like cyclodextrins can enhance solubility and stability.[7][8][9][10]
-
Protocol:
-
Prepare solutions of various excipients (e.g., 1% HPMC, 2% Soluplus®, 5% HP-β-CD) in your desired aqueous buffer.
-
Add the this compound stock solution to these excipient-containing solutions.
-
Observe for any reduction in precipitation compared to a control without the excipient.
-
-
Workflow for Preventing Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
Issue 2: Chemical Degradation of this compound in Solution.
Q2: I am observing a loss of my compound over time in solution, even when it remains dissolved. What are the likely degradation pathways and how can I mitigate them?
A2: Chemical degradation can occur through several mechanisms, including hydrolysis, oxidation, and photodegradation. Understanding the specific pathway is key to developing an effective stabilization strategy.
Potential Degradation Pathways:
-
Hydrolysis: The quinazoline ring can be susceptible to hydrolysis, especially under harsh pH conditions or elevated temperatures.[1][11] While stable in cold dilute acids and alkalis, boiling can cause destruction of the ring.[1][2]
-
Oxidation: The quinazoline nucleus can undergo oxidation.[1][11] This can be accelerated by light, temperature, the presence of trace metals, or peroxides.[12]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of quinazoline derivatives.[13] Studies on quinoline, a related heterocyclic compound, have shown that it can degrade in sunlight.[14]
Troubleshooting and Stabilization Strategies:
Step-by-Step Experimental Protocol for Assessing and Preventing Degradation:
-
Forced Degradation Study:
-
Rationale: To identify the primary degradation pathway(s), a forced degradation study under various stress conditions is essential.
-
Protocol:
-
Prepare solutions of this compound in a suitable solvent system.
-
Expose aliquots of the solution to the following conditions:
-
Acidic: 0.1 M HCl at room temperature and 60°C.
-
Basic: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Photolytic: Exposure to UV light (e.g., 254 nm and 365 nm) and white light.
-
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method (e.g., HPLC-UV, LC-MS) to monitor for the appearance of degradation products and the loss of the parent compound.
-
-
-
Mitigation Strategies based on Forced Degradation Results:
-
If Hydrolysis is the primary issue:
-
pH Control: Maintain the pH of the solution in a range where the compound is most stable, as determined by the forced degradation study. Incorporating pH buffers can help maintain a stable pH.[7]
-
Temperature Control: Store solutions at lower temperatures (e.g., 4°C) to slow down the rate of hydrolysis.[15]
-
-
If Oxidation is the main concern:
-
Addition of Antioxidants: Antioxidants can be added to the formulation to scavenge free radicals or quench oxygen.[16]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to sequester metal ions.
-
Inert Atmosphere: Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
-
If Photodegradation is significant:
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
UV Absorbers: In some formulations, the inclusion of a UV-absorbing excipient may be beneficial.
-
-
Degradation Pathway Analysis
Caption: Potential degradation pathways for this compound.
Summary of Recommended Stabilization Strategies:
| Problem | Potential Cause | Recommended Solutions |
| Precipitation | Poor aqueous solubility, solvent polarity change. | - Use of co-solvents (e.g., DMSO, PEG, ethanol)[3]- pH adjustment to favor the ionized form[4][5][6]- Addition of precipitation inhibitors (e.g., HPMC, PVP, cyclodextrins)[7][8] |
| Degradation | Hydrolysis | - Maintain optimal pH with buffers[7]- Store at reduced temperatures[15] |
| Oxidation | - Add antioxidants (e.g., BHT, ascorbic acid)[12][]- Use chelating agents (e.g., EDTA)- Store under an inert atmosphere (N₂ or Ar) | |
| Photodegradation | - Protect from light using amber vials or foil wrap[13]- Consider UV-absorbing excipients |
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbr.in [ijpbr.in]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 8. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidants - CD Formulation [formulationbio.com]
- 13. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Off-Target Effects of Quinazoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its ability to mimic the adenine region of ATP.[1][2] However, this interaction with the highly conserved ATP-binding pocket can also lead to promiscuous binding across the kinome, resulting in undesirable off-target effects.[3] These effects can confound experimental results and lead to toxicity in clinical applications.[4]
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the development and application of these inhibitors. Our goal is to equip you with the knowledge and protocols necessary to identify, understand, and rationally mitigate off-target activities, thereby enhancing the selectivity and therapeutic potential of your compounds.
Part 1: Frequently Asked Questions (FAQs) - Identification & Confirmation
This section addresses the critical first steps: determining if your inhibitor has off-target activities and confirming those interactions with high confidence.
Q1: My quinazoline inhibitor shows unexpected cellular phenotypes. How do I begin to investigate if off-target effects are the cause?
A1: The first step is to move from a single-target assumption to a broad, unbiased survey of potential interactions. The most effective method for this is a comprehensive kinase selectivity profile.
-
Actionable Advice: Screen your inhibitor against a large panel of kinases (ideally >300) at a single, high concentration (e.g., 1 or 10 µM).[5] This provides a global view of the compound's interaction landscape.[5][6] Several vendors offer these profiling services. The goal is not to determine precise potency but to identify all potential interactors for further investigation. An inhibitor initially developed for c-MET, for instance, was later found to potently inhibit ALK and RON through this type of broad profiling, which guided its successful repurposing.[3]
Q2: My initial kinome screen identified several potential off-targets. How do I validate these "hits" to ensure they are not false positives?
A2: Validating initial hits is crucial to avoid wasting resources on misleading data. A multi-step validation cascade is the gold-standard approach.
-
Step 1: Confirm with Dose-Response Assays: Initial screens are often single-point measurements. You must perform 10-point dose-response curves for your primary target and all potential off-target kinases to determine their respective IC50 or Kd values.[7] This quantifies the potency and establishes the selectivity window (the ratio of off-target IC50 to on-target IC50).
-
Step 2: Use Orthogonal Biochemical Assays: To rule out assay-specific artifacts, confirm your findings using a different assay format.[7] For example, if your primary screen was a fluorescence-based assay, validate the hits using a radiometric assay that directly measures substrate phosphorylation.
-
Step 3: Confirm Cellular Target Engagement: Demonstrating that the inhibitor binds to the off-target kinase within a cellular context is the most critical validation step. Techniques include:
-
Western Blotting: Treat cells with a dose-response of your inhibitor and assess the phosphorylation status of a known downstream substrate of the off-target kinase. A dose-dependent decrease in substrate phosphorylation provides strong evidence of cellular activity.[7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.[7]
-
NanoBRET™ Target Engagement Assays: This live-cell assay directly measures the binding of the inhibitor to a luciferase-tagged kinase, providing real-time occupancy data.[7]
-
Below is a workflow diagram illustrating the process of identifying and validating off-target effects.
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Part 2: FAQs - Mitigation & Optimization Strategies
Once off-targets are confirmed, the focus shifts to rationally re-engineering the inhibitor to enhance selectivity.
Q3: I have a confirmed off-target profile. What medicinal chemistry strategies can I use to improve the selectivity of my quinazoline inhibitor?
A3: Improving selectivity involves modifying the quinazoline scaffold to exploit subtle differences between the ATP-binding pockets of the on-target and off-target kinases. Structure-Activity Relationship (SAR) studies are key.[8][9] The 4-anilino-quinazoline scaffold is a common starting point for inhibitors of kinases like EGFR.[1][10] Modifications at key positions are critical for tuning selectivity.
-
C4 Position (Anilino Moiety): This group typically extends into a hydrophobic pocket. Substitutions here are crucial for potency and selectivity. For example, adding small hydrophobic groups like -Cl or -CH3 can increase activity, while bulky groups may decrease it depending on the target's pocket size.[1]
-
C6/C7 Positions: These positions are solvent-exposed and offer opportunities to improve physicochemical properties and introduce selectivity elements. Adding groups that can form hydrogen bonds or other specific interactions with non-conserved residues near the entrance of the ATP pocket can disfavor binding to off-targets.[11] For instance, incorporating solubilizing groups like methoxyethoxy at these positions has been a successful strategy in approved drugs like Erlotinib.[8]
-
Advanced Strategies:
-
Covalent Inhibition: Introducing a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-catalytic cysteine residue near the active site can dramatically improve selectivity, as this cysteine is not present in all kinases. This is the strategy used by second-generation EGFR inhibitors like afatinib.[1]
-
Macrocyclization: This newer strategy involves tethering two points of the inhibitor to create a rigid, macrocyclic structure. This pre-organizes the molecule into its bioactive conformation, which can lead to a significant increase in selectivity by making the inhibitor's shape less accommodating to the binding sites of off-target kinases.[12]
-
The diagram below highlights the key modifiable positions on the 4-anilino-quinazoline scaffold.
Caption: Key positions on the 4-anilino-quinazoline scaffold for SAR studies.
Q4: Before synthesizing dozens of new analogs, can I use computational methods to predict which modifications are most likely to improve selectivity?
A4: Absolutely. Computational chemistry is an indispensable tool for prioritizing synthetic efforts and rationalizing SAR data.[13][14] Several complementary approaches can be used.
-
Structure-Based Design (SBDD): If a crystal structure of your inhibitor bound to its target (or a close homolog) exists, this is the most powerful approach. By overlaying the structures of your on-target and key off-targets, you can identify differences in their ATP-binding pockets. You can then design new analogs that exploit these differences—for example, by adding a bulky group that would clash with a residue in the off-target but not the on-target kinase.[15][16]
-
Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models build mathematical relationships between the chemical structures of a set of compounds and their biological activities.[15][17] If you have activity data for a series of analogs, QSAR can predict the activity of new, unsynthesized compounds and highlight which physicochemical properties (e.g., electronegativity, hydrophobicity) are driving selectivity.[15]
Data Summary: SAR Trends for Quinazoline-Based EGFR Inhibitors
| Position of Substitution | Type of Substituent | Effect on EGFR Potency | Effect on Selectivity (vs. Off-Targets) | Reference |
| C4 (Anilino) | 3-chloro-4-fluoroaniline | High | Moderate; basis for many first-gen inhibitors. | [8] |
| C4 (Anilino) | 3-ethynylaniline | High | Moderate; maintains potent EGFR inhibition. | [8] |
| C6/C7 | 6,7-bis(2-methoxyethoxy) | Maintained/Increased | Improves solubility and can enhance selectivity by occupying specific pockets. | [8] |
| C6 | Acrylamide moiety | High (Covalent) | High; targets a specific non-conserved cysteine (e.g., C797 in EGFR). | [1] |
| C6/C7 | Triazole-tethered moieties | Maintained | Can significantly improve selectivity for mutant EGFR over wild-type. | [20] |
Part 3: Key Experimental Protocols
This section provides standardized methodologies for key experiments discussed in this guide.
Protocol 1: Cellular Target Engagement via Western Blot
Objective: To determine if the quinazoline inhibitor modulates the activity of a suspected off-target kinase in a cellular environment by measuring the phosphorylation of its direct downstream substrate.
Methodology:
-
Cell Culture & Seeding:
-
Select a cell line known to express the off-target kinase of interest.
-
Culture cells to ~80% confluency. Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of lysis. Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of your quinazoline inhibitor in complete cell culture medium. A typical 8-point dose curve might range from 10 µM down to 78 nM. Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and replace it with the inhibitor-containing medium.
-
Incubate for a predetermined time (e.g., 2-4 hours), sufficient for the inhibitor to engage the target and affect downstream signaling.
-
-
Cell Lysis:
-
Place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-p-STAT3).
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each lane. Plot the normalized signal against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.
-
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases | Charles Explorer [explorer.cuni.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to 4,7-Dichloro-2-phenylquinazoline in cancer cells
A Guide for Researchers on Overcoming Resistance in Cancer Cells
Welcome to the technical support center for 4,7-dichloro-2-phenylquinazoline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cancer research. As Senior Application Scientists, we have compiled this guide to provide in-depth troubleshooting strategies and address common experimental challenges, particularly the emergence of resistance in cancer cell lines. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and overcome these hurdles.
I. Foundational Knowledge: Understanding this compound
While extensive research on this compound is still emerging, its chemical structure as a quinazoline derivative provides strong indications of its likely mechanism of action. The quinazoline scaffold is a core component of numerous approved anticancer drugs that primarily function as kinase inhibitors.
Postulated Mechanism of Action:
Based on its structural similarity to other well-characterized quinazoline compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Tyrosine Kinase Inhibition: It is highly probable that this compound acts as an inhibitor of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). By competing with ATP at the kinase domain, it can block downstream signaling pathways responsible for cell proliferation and survival.
-
Induction of Cell Cycle Arrest: Disruption of kinase signaling often leads to cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.
-
Induction of Apoptosis: The ultimate consequence of effective kinase inhibition and cell cycle disruption is the induction of programmed cell death, or apoptosis.
II. Troubleshooting Guide: Addressing Resistance
The development of resistance is a significant challenge in cancer therapy. If you are observing a diminished response to this compound in your cancer cell lines, the following troubleshooting guide provides a systematic approach to identifying and addressing the underlying resistance mechanisms.
Initial Observations and Checks:
Before delving into complex resistance mechanisms, it is crucial to rule out common experimental variables that can affect drug efficacy.
| Observation | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Drug instability or precipitation | Prepare fresh drug solutions for each experiment. Verify the solubility of the compound in your culture medium. |
| Variations in cell seeding density | Standardize your cell seeding protocol to ensure consistent cell numbers. | |
| Cell line contamination (e.g., mycoplasma) | Regularly test your cell lines for contamination. | |
| Gradual decrease in drug efficacy over time | Development of acquired resistance | Proceed to the detailed troubleshooting sections below. |
Issue 1: Reduced Intracellular Drug Concentration
A primary mechanism of multidrug resistance (MDR) is the increased efflux of the drug from the cancer cell, mediated by ATP-binding cassette (ABC) transporters.
Question: How can I determine if my resistant cells are overexpressing ABC transporters?
Answer:
You can assess the overexpression and activity of key ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), using the following methods:
-
Western Blotting: Quantify the protein levels of P-gp and BCRP in your resistant cell line compared to the parental, sensitive cell line.
-
Immunofluorescence: Visualize the localization and expression levels of these transporters on the cell membrane.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line indicates increased P-gp activity.
Experimental Workflow for Investigating ABC Transporter-Mediated Resistance:
Caption: Workflow for diagnosing ABC transporter-mediated resistance.
Issue 2: Alterations in the Drug Target or Signaling Pathways
If drug efflux is not the primary resistance mechanism, cancer cells may have developed resistance through modifications of the drug's target or by activating alternative survival pathways.
Question: My resistant cells do not overexpress P-gp or BCRP. What are the next steps?
Answer:
The next logical step is to investigate target-specific and pathway-driven resistance mechanisms. For quinazoline-based inhibitors, this often involves the EGFR signaling pathway and the downstream PI3K/Akt/mTOR cascade.
Potential Mechanisms and Investigative Strategies:
-
Target Mutation:
-
Hypothesis: A mutation in the kinase domain of the target protein (e.g., EGFR) may prevent the binding of this compound.
-
Action: Sequence the target protein's gene in the resistant cell line to identify potential mutations. The T790M "gatekeeper" mutation is a common resistance mechanism for first-generation EGFR inhibitors.
-
-
Bypass Pathway Activation:
-
Hypothesis: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another. The PI3K/Akt/mTOR pathway is a common survival pathway that can be activated to overcome EGFR inhibition.
-
Action: Use Western blotting to compare the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) between your sensitive and resistant cell lines.
-
Signaling Pathway in Drug Resistance:
Caption: EGFR signaling and potential resistance mechanisms.
Issue 3: Evasion of Apoptosis
Even if the drug reaches its target and inhibits its activity, resistant cells can develop mechanisms to evade the subsequent induction of apoptosis.
Question: My drug appears to be inhibiting the target pathway, but the cells are not dying. What should I investigate?
Answer:
Investigate the key regulators of apoptosis, particularly the Bcl-2 family of proteins.
-
Upregulation of Anti-Apoptotic Proteins:
-
Hypothesis: Resistant cells may overexpress anti-apoptotic proteins like Bcl-2 or Bcl-xL, which prevent the mitochondrial outer membrane permeabilization (MOMP) required for apoptosis.
-
Action: Use Western blotting to assess the expression levels of Bcl-2 and Bcl-xL in sensitive versus resistant cells.
-
-
Downregulation of Pro-Apoptotic Proteins:
-
Hypothesis: Resistant cells might have lower levels of pro-apoptotic proteins such as Bax or Bak.
-
Action: Quantify the expression of Bax and Bak in your cell lines.
-
III. Experimental Protocols
Here are detailed protocols for some of the key experiments mentioned in the troubleshooting guide.
Protocol 1: Western Blotting for P-gp, BCRP, and PI3K/Akt Pathway Proteins
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-P-gp, anti-BCRP, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Seeding:
-
Seed sensitive and resistant cells in a 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Incubate the cells with Rhodamine 123 (e.g., 5 µM) for 30-60 minutes at 37°C.
-
-
Efflux:
-
Wash the cells with PBS and add fresh, dye-free medium.
-
For inhibitor studies, add a P-gp inhibitor (e.g., Verapamil) during the efflux period.
-
Incubate for 1-2 hours to allow for dye efflux.
-
-
Quantification:
-
Measure the intracellular fluorescence using a fluorescence plate reader. Lower fluorescence in the resistant cells indicates higher efflux activity.
-
IV. Frequently Asked Questions (FAQs)
Q1: At what concentration should I use this compound in my initial experiments?
A1: It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of the compound in your specific cancer cell line. A typical starting range for novel quinazoline derivatives is from nanomolar to low micromolar concentrations.
Q2: Can I use this compound in combination with other chemotherapy drugs?
A2: Yes, combination therapy is a common strategy to overcome resistance. If you identify a specific resistance mechanism, such as PI3K/Akt pathway activation, combining this compound with a PI3K or Akt inhibitor could be a rational approach.
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target effects of this compound have not been extensively documented, quinazoline-based inhibitors can have varying degrees of selectivity. It is advisable to perform kinome-wide screening if off-target effects are a concern in your experimental system.
Q4: How can I develop a resistant cell line in my lab?
A4: A resistant cell line can be generated by chronically exposing the parental, sensitive cell line to gradually increasing concentrations of this compound over a prolonged period.
V. References
-
Benchchem. (n.d.). 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action. Retrieved from --INVALID-LINK--
-
LoRusso, P. M. (2016). Activation of the PI3K/Akt pathway and chemotherapeutic resistance. Cancer and Metastasis Reviews, 35(4), 707-718. Retrieved from --INVALID-LINK--
-
Nakagawa, T., & Takeuchi, S. (2018). Resistance to epidermal growth factor receptor inhibition in non-small cell lung cancer. Translational Lung Cancer Research, 7(Suppl 3), S248-S260. Retrieved from --INVALID-LINK--
-
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenyl
Technical Support Center: Machine Learning-Driven Reaction Condition Optimization for Quinazoline Synthesis
Welcome to the technical support center for the application of machine learning (ML) in optimizing reaction conditions for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging, or looking to leverage, the power of ML to accelerate their experimental workflows. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to navigate the common challenges encountered during the implementation of ML-driven optimization.
Frequently Asked Questions (FAQs)
Q1: What is machine learning-driven reaction optimization, and why is it beneficial for quinazoline synthesis?
Machine learning-driven reaction optimization is a data-centric approach that uses algorithms to model the relationship between reaction parameters (e.g., temperature, concentration, catalyst loading) and outcomes (e.g., yield, purity).[1][2] For quinazoline synthesis, which can involve complex reaction landscapes and be sensitive to subtle changes in conditions, this approach offers significant advantages over traditional one-factor-at-a-time (OFAT) or Design of Experiments (DoE) methods.[3][4]
The core benefits include:
-
Efficiency: ML models, particularly when coupled with Bayesian optimization, can identify optimal conditions in fewer experiments, saving time and resources.[5][6][7]
-
Comprehensive Understanding: ML can uncover complex, non-linear relationships between variables that may not be apparent through traditional methods.[2][8]
-
Predictive Power: A well-trained model can predict the outcome of unexplored reaction conditions, guiding experimental design towards more promising areas of the parameter space.[9][10]
Q2: What are the key components of an ML-driven reaction optimization workflow?
A typical workflow involves a closed-loop cycle of data collection, model training, and experimental validation.
-
Data Collection & Representation: This involves gathering initial experimental data and converting it into a machine-readable format.[6][11] Chemical structures are often represented as SMILES strings or molecular fingerprints.[8][11]
-
Model Selection & Training: A suitable ML model, such as a Gaussian Process or a Random Forest, is chosen and trained on the initial dataset.[6][12]
-
Acquisition Function & Suggestion: An acquisition function uses the model's predictions and uncertainties to suggest the next set of experimental conditions that are most likely to improve the reaction outcome.[7][12]
-
Experimental Validation: The suggested experiments are performed in the lab, and the results are fed back into the dataset to retrain and improve the model in the next iteration.
Q3: What type of data is required to start with ML-driven optimization?
While large datasets are beneficial, modern ML techniques like active learning and Bayesian optimization are designed to work with sparse data.[1] You can often start with a small initial dataset of 5-10 experiments. The key is to have high-quality, consistent data that includes both successful and unsuccessful experiments to provide a balanced view of the reaction landscape.[13]
Q4: How do I choose the right machine learning model for my quinazoline synthesis optimization?
The choice of model depends on the size and complexity of your dataset.
-
Gaussian Processes (GPs): These are a popular choice for reaction optimization due to their ability to provide uncertainty estimates along with their predictions, which is crucial for the exploration-exploitation trade-off in Bayesian optimization.[6][12]
-
Random Forests: These are robust, easy to interpret, and can handle a mix of continuous and categorical variables.
-
Neural Networks: While powerful, they typically require larger datasets for effective training and can be more of a "black box," making interpretation challenging.[8][9][10]
For most lab-scale quinazoline synthesis optimizations, Gaussian Processes or Random Forests are excellent starting points.
Q5: What are the common pitfalls to avoid when implementing ML for reaction optimization?
-
Poor Data Quality: Inconsistent experimental procedures, inaccurate measurements, and incomplete data logging can significantly degrade model performance.
-
Data Leakage: This occurs when information from the test set inadvertently influences the training of the model, leading to overly optimistic performance metrics that don't generalize to new experiments.[14]
-
Ignoring Chemical Intuition: ML is a powerful tool, but it should complement, not replace, a chemist's expertise. Unreasonable suggestions from the model should be critically evaluated.
Troubleshooting Guides
Issue 1: The ML model's predictions are not matching the experimental results.
This is a common challenge that can arise from several factors.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient or Biased Data | The model may not have enough data points, or the existing data may not cover the relevant parameter space, leading to poor generalization.[13] | 1. Expand the Dataset: Intentionally run experiments in regions of the parameter space that are underrepresented. 2. Include Failed Reactions: Ensure your dataset includes unsuccessful experiments to help the model learn the boundaries of the reaction landscape.[13] 3. Data Augmentation: If feasible, use techniques to generate synthetic data points based on known chemical principles.[15] |
| Inappropriate Model Choice | A simple model may not capture the complexity of the reaction, while a complex model might overfit the initial small dataset. | 1. Try Different Models: Experiment with both simpler (e.g., linear regression) and more complex (e.g., Gaussian Process, Random Forest) models. 2. Hyperparameter Tuning: Optimize the internal parameters of your chosen model to best fit your data. |
| Feature Representation | The way you describe your molecules and reaction conditions to the model might not be optimal. | 1. Use Different Molecular Fingerprints: Explore various fingerprinting methods (e.g., Morgan, MACCS) to see which best captures the relevant structural features. 2. Include Physicochemical Descriptors: Add calculated properties like molecular weight, logP, and polar surface area as input features.[11] |
| Experimental Error | Inconsistencies in experimental execution can introduce noise that the model struggles to learn from. | 1. Standardize Protocols: Ensure all experiments are run under identical conditions (e.g., stirring speed, glassware, purification method). 2. Replicate Key Experiments: Verify the reproducibility of your results for a few key data points. |
Issue 2: The optimization algorithm keeps suggesting experiments in a narrow region of the parameter space.
This is often a sign that the algorithm is "exploiting" a local optimum and not sufficiently "exploring" the wider parameter space.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Acquisition Function is Too "Greedy" | The acquisition function is heavily favoring points with the highest predicted yield, neglecting areas with high uncertainty that might contain a global optimum. | 1. Adjust Acquisition Function Parameters: In Bayesian optimization, increase the value of the parameter that controls the exploration-exploitation trade-off (often denoted as kappa or xi). 2. Use a Different Acquisition Function: Switch from "Probability of Improvement" to "Expected Improvement" or "Upper Confidence Bound," which can encourage more exploration. |
| Model Uncertainty is Underestimated | The model is overly confident in its predictions, even in regions with sparse data. | 1. Check the Model's Calibration: Assess whether the model's predicted uncertainties are realistic. 2. Use a More Flexible Model: A model with higher flexibility might better capture the uncertainty in unexplored regions. |
Issue 3: The model is suggesting chemically unreasonable or unsafe reaction conditions.
This is a critical issue where human expertise must override the algorithm's suggestion.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Unconstrained Parameter Space | The algorithm is free to explore any combination of parameters, including those that are chemically nonsensical or hazardous. | 1. Define Constraints: Set explicit boundaries for each parameter based on chemical knowledge and safety considerations (e.g., temperature not exceeding the solvent's boiling point). 2. Incorporate Expert Knowledge: Use a "human-in-the-loop" approach where a chemist reviews and approves the suggestions before they are run.[16] |
| Model Extrapolation | The model is being asked to make predictions far outside the domain of the training data. | 1. Visualize the Data Space: Plot your experimental data points to see where the suggested experiment lies in relation. 2. Retrain with More Diverse Data: If you need to explore a new region, first seed it with a few manually selected experiments. |
Experimental Workflows & Diagrams
Workflow: Closed-Loop Bayesian Optimization for Quinazoline Synthesis
This workflow outlines the iterative process of using Bayesian optimization to discover the optimal reaction conditions.
-
Initial Data Generation (Design of Experiments):
-
Define the reaction parameters to be optimized (e.g., Temperature, Time, Catalyst Loading, Base Equivalence).
-
Select an initial set of 5-10 diverse experimental conditions using a space-filling design like a Latin Hypercube.
-
Perform these experiments and record the yield for each.
-
-
Data Formatting and Model Training:
-
Represent the reaction conditions and yield in a tabular format.
-
Train a Gaussian Process regression model on this initial dataset.
-
-
Suggestion of Next Experiment:
-
Use an acquisition function (e.g., Expected Improvement) to identify the next set of conditions that balances exploring uncertain regions and exploiting promising ones.
-
-
Experimental Validation and Data Augmentation:
-
Perform the experiment suggested by the algorithm.
-
Add the new data point (conditions and yield) to your dataset.
-
-
Iteration:
-
Repeat steps 2-4 until the reaction yield converges to a satisfactory level or the experimental budget is exhausted.
-
Caption: A diagram of the closed-loop Bayesian optimization workflow.
Logical Diagram: Troubleshooting Model Inaccuracy
This diagram illustrates the decision-making process when encountering poor predictive performance from your ML model.
Caption: A flowchart for diagnosing and resolving model inaccuracies.
References
- 1. aimlic.com [aimlic.com]
- 2. Navigating with chemometrics and machine learning in chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 8. What Does the Machine Learn? Knowledge Representations of Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. 1. Introduction · Hands-On Data Science for Chemists [data-chemist-handbook.github.io]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Innovative solutions for chemical challenges: Harnessing the potential of machine learning - Revolutionising chemical research with AI? [chemeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jakemp.com [jakemp.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,7-Dichloro-2-phenylquinazoline
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinazoline derivatives represent a privileged scaffold, renowned for their diverse biological activities. The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their properties. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining molecular structure in solution.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4,7-dichloro-2-phenylquinazoline. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the principles behind the spectral patterns. We will explore the causal relationships between the molecular structure and the observed chemical shifts and coupling constants. Furthermore, this guide will offer a comparative perspective, examining how the spectral features of our target molecule stack up against related quinazoline structures, thereby providing a richer context for interpretation.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The foundation of reliable spectral analysis is a meticulously executed experimental protocol. The following steps outline a robust procedure for preparing and analyzing a sample of this compound.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[1] The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[1]
-
Concentration: Weigh approximately 5-10 mg of high-purity this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Sample aggregation at high concentrations can lead to peak broadening, a known phenomenon for quinoline and quinazoline derivatives due to π-π stacking interactions.[1][2]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096, as ¹³C has a low natural abundance.
-
A longer relaxation delay (2-5 seconds) is often beneficial.
-
-
Advanced Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons.[1]
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow from sample preparation to final structure verification.
¹H and ¹³C NMR Spectral Interpretation of this compound
The structure and numbering scheme of this compound are shown below. This numbering is crucial for the assignment of NMR signals.
Caption: Structure of this compound.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is of primary interest.[4][5] The electron-withdrawing nature of the nitrogen atoms and the chlorine substituents will significantly influence the chemical shifts of the protons.
-
H5: This proton is expected to be the most downfield signal of the quinazoline ring system due to the anisotropic effect of the adjacent phenyl ring and the deshielding effect of the nearby nitrogen atom. It will appear as a doublet, coupled to H6.
-
H6: This proton is situated between two other protons (H5 and H8) and will therefore appear as a doublet of doublets.
-
H8: This proton is adjacent to the electron-withdrawing chlorine atom at position 7. It will appear as a doublet, coupled to H6.
-
Phenyl Protons (H2', H3', H4', H5', H6'): The protons of the phenyl ring will appear in their characteristic region. The ortho-protons (H2' and H6') will be the most downfield of this group due to their proximity to the electron-withdrawing quinazoline ring. The meta- (H3' and H5') and para- (H4') protons will appear further upfield.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 | 8.2 - 8.4 | d | ~8.5 |
| H6 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |
| H8 | 7.9 - 8.1 | d | ~2.0 |
| H2', H6' | 8.5 - 8.7 | m | - |
| H3', H4', H5' | 7.4 - 7.6 | m | - |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, particularly for the quaternary carbons. Aromatic carbons typically resonate between 120-150 ppm.[4]
-
C4 & C2: These carbons, directly bonded to nitrogen, will be significantly downfield. C4, also bonded to a chlorine atom, is expected to be highly deshielded.
-
C7: This carbon, bonded to a chlorine atom, will also be shifted downfield.
-
Quaternary Carbons (C4a, C8a, C1'): These carbons will appear as sharp singlets and can be definitively assigned using HMBC correlations.
-
Protonated Carbons: The chemical shifts of the protonated carbons will follow trends similar to their attached protons and can be assigned with the aid of an HSQC spectrum.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~160 |
| C4 | ~165 |
| C4a | ~125 |
| C5 | ~128 |
| C6 | ~127 |
| C7 | ~138 |
| C8 | ~129 |
| C8a | ~152 |
| C1' | ~137 |
| C2', C6' | ~130 |
| C3', C5' | ~129 |
| C4' | ~131 |
Comparative Spectral Analysis
To appreciate the influence of the substituents, let's compare the expected spectrum of this compound with that of related compounds.
-
Versus 2-Phenylquinazoline: The addition of the chlorine atoms at positions 4 and 7 will have a pronounced deshielding effect on the nearby protons and carbons. Specifically, H5, H6, and H8 will be shifted downfield compared to the unsubstituted analog. Similarly, C4, C5, C6, C7, and C8 will experience downfield shifts.
-
Versus 4,7-Dichloroquinoline: The replacement of the CH group at position 2 with a nitrogen atom and the addition of a phenyl group significantly alters the electronic environment.[6] The nitrogen atom at position 1 and the phenyl group at position 2 in our target molecule will cause a general downfield shift of the protons in the quinazoline ring system compared to the quinoline analog.
This comparative approach is essential for building a comprehensive understanding of structure-spectra relationships in this class of compounds.
Conclusion
The ¹H and ¹³C NMR spectra of this compound, when analyzed with a systematic and principled approach, provide an unambiguous blueprint of its molecular structure. By understanding the influence of the heterocyclic nitrogen atoms, the chloro substituents, and the phenyl ring, researchers can confidently interpret the spectral data. The use of two-dimensional NMR techniques further solidifies these assignments. This guide, grounded in the principles of NMR spectroscopy and supported by comparative data, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel quinazoline derivatives.
References
Identifying halogen isotope patterns in the mass spectrum of 4,7-Dichloro-2-phenylquinazoline
A-Senior-Application-Scientist's-Guide-to-Isotope-Fingerprinting-in-Mass-Spectrometry
A Practical Guide to Identifying Dichloro Isotope Patterns in Mass Spectrometry: The Case of 4,7-Dichloro-2-phenylquinazoline
In the field of drug development and chemical analysis, mass spectrometry (MS) stands as a cornerstone for molecular structure elucidation. One of its most powerful, yet sometimes overlooked, features is the ability to reveal the isotopic composition of a molecule. Halogens, particularly chlorine and bromine, provide a distinct "isotopic fingerprint" that serves as an invaluable internal validation of a compound's elemental formula.
This guide provides a detailed comparison of theoretical prediction versus experimental data for identifying the characteristic isotopic pattern of a dichlorinated compound, using this compound as a practical example. We will delve into the fundamental principles, present a robust experimental protocol, and interpret the resulting data, offering researchers a comprehensive workflow for structural confirmation.
Part 1: The Theory — Unmasking the Chlorine Isotope Signature
The unique isotopic pattern of chlorine arises from the consistent natural abundance of its two stable isotopes: ³⁵Cl and ³⁷Cl.[1][2] Nature dictates that for every 100 chlorine atoms, approximately 75.77% are ³⁵Cl and 24.23% are ³⁷Cl.[1][3] This gives a relative abundance ratio of roughly 3:1.[4][5]
When a molecule contains a single chlorine atom, the mass spectrum will exhibit two peaks for the molecular ion:
-
An M peak, corresponding to the molecule containing ³⁵Cl.
-
An M+2 peak, corresponding to the molecule containing ³⁷Cl, with an intensity that is approximately one-third (33%) of the M peak.
For a molecule with two chlorine atoms, like this compound, the pattern becomes more complex and even more distinctive. The distribution of isotopes across the two positions follows a predictable binomial expansion, resulting in three characteristic peaks for the molecular ion cluster:
-
[M]⁺ : The peak representing the molecule containing two ³⁵Cl atoms.
-
[M+2]⁺ : The peak for molecules containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺ : The peak for molecules containing two ³⁷Cl atoms.
The theoretical relative abundances of these peaks can be calculated based on the probabilities of these combinations, yielding a signature ratio of approximately 9:6:1 (or 100:65:10).[5] This unmistakable pattern is a definitive indicator for the presence of two chlorine atoms in a molecule.
Caption: Logical flow from natural chlorine isotope abundances to the predicted mass spectrum peaks for a dichlorinated molecule.
Part 2: Case Study — Predicting the Spectrum of this compound
Before any experiment, we can predict the expected mass spectrum pattern. This theoretical data provides a crucial baseline for comparison.
Molecular Formula: C₁₄H₈Cl₂N₂ Isotopic Masses:
-
¹²C = 12.000000 amu
-
¹H = 1.007825 amu
-
¹⁴N = 14.003074 amu
-
³⁵Cl = 34.968853 amu
-
³⁷Cl = 36.965903 amu
Using these values, we can calculate the expected exact masses for the molecular ion cluster.
| Isotopic Peak | Contributing Isotopes | Calculated m/z (Monoisotopic) | Expected Relative Abundance (%) |
| [M]⁺ | C₁₄H₈(³⁵Cl)₂N₂ | 274.0119 | 100 |
| [M+2]⁺ | C₁₄H₈(³⁵Cl)(³⁷Cl)N₂ | 276.0090 | ~65 |
| [M+4]⁺ | C₁₄H₈(³⁷Cl)₂N₂ | 278.0060 | ~10 |
Note: The relative abundance is normalized to the most intense peak ([M]⁺).
This table serves as our primary comparison guide. When we acquire the experimental data, we will look for three peaks at these specific m/z values with these approximate relative intensities.
Part 3: Experimental Protocol — From Sample to Spectrum
Acquiring a clean, interpretable mass spectrum requires a well-defined methodology. Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a robust choice for thermally stable, volatile, and semi-volatile compounds like this compound, as it produces reproducible fragmentation patterns and clear molecular ion peaks.[6][7][8]
Step-by-Step GC-MS (EI) Protocol
-
Sample Preparation:
-
Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. Causality: This concentration is optimal for most modern GC-MS systems, preventing detector saturation while ensuring a strong signal-to-noise ratio.
-
-
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL.
-
Injector Type: Split/Splitless (run in splitless mode for maximum sensitivity).
-
Injector Temperature: 280 °C. Causality: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 300 °C at a rate of 20 °C/min.
-
Final hold: Hold at 300 °C for 5 minutes. Causality: This temperature program ensures good chromatographic peak shape and separation from any potential impurities or solvent front.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).[6]
-
Ionization Energy: 70 eV. Causality: 70 eV is the industry standard for EI because it provides efficient and highly reproducible ionization and fragmentation, allowing for library matching and cross-instrument comparisons.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C. Causality: Maintaining distinct source and quadrupole temperatures prevents condensation of the analyte and ensures optimal ion transmission.
-
Mass Range: Scan from m/z 50 to 400. Causality: This range comfortably brackets the expected molecular ion cluster (m/z 274-278) and allows for the detection of key fragment ions.
-
Data Acquisition: Full Scan Mode.
-
Caption: Experimental workflow from sample preparation to structural confirmation using GC-MS.
Part 4: Data Interpretation — Comparing Theory with Reality
Upon completion of the GC-MS run, the mass spectrum corresponding to the chromatographic peak of this compound is extracted. The molecular ion region is then closely examined.
Expected Experimental Outcome: The acquired spectrum should show three distinct peaks in the molecular ion region.
-
A peak at m/z 274 , representing the [M]⁺ ion. This will be the most abundant peak in the cluster (100% relative abundance).
-
A peak at m/z 276 , representing the [M+2]⁺ ion. Its intensity should be approximately 65% of the peak at m/z 274.
-
A peak at m/z 278 , representing the [M+4]⁺ ion. Its intensity should be approximately 10% of the peak at m/z 274.
The remarkable agreement between the predicted pattern (based on natural isotopic abundances) and the experimentally observed data provides unequivocal evidence that the molecule contains precisely two chlorine atoms. This self-validating system is a powerful tool for confirming elemental composition and adds a high degree of confidence to the structural assignment, complementing other data from fragmentation patterns, NMR, and IR spectroscopy.
References
- 1. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 2. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Determination of 4,7-Dichloro-2-phenylquinazoline
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 4,7-Dichloro-2-phenylquinazoline, a heterocyclic compound belonging to the quinazoline class, are vital building blocks in the synthesis of various therapeutic agents, including potential anticancer and antimalarial drugs.[1][2] The presence of impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have a significant impact on the stability, safety, and pharmacological profile of the final drug product.[3][4] Therefore, robust and reliable analytical methods for purity determination are indispensable.
This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies for assessing the purity of this compound: a conventional, robust HPLC method and a high-throughput Ultra-Performance Liquid Chromatography (UPLC) method. We will delve into the rationale behind method development, present detailed experimental protocols, and offer comparative data to guide researchers and drug development professionals in selecting the optimal approach for their specific needs.
Understanding the Analyte and Potential Impurities
This compound is a hydrophobic, aromatic heterocyclic compound. Its structure, featuring a quinazoline core, a phenyl group, and two chlorine atoms, dictates its behavior in a chromatographic system. The primary approach for separating such molecules is Reversed-Phase Liquid Chromatography (RP-LC), which utilizes a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.[5]
The purity analysis must be capable of separating the main compound from structurally similar impurities. Based on common synthetic routes for quinazoline derivatives, potential process-related impurities could include:
-
Impurity A: 7-Chloro-2-phenyl-4(3H)-quinazolinone: A potential precursor or hydrolysis by-product where the 4-chloro group is replaced by a hydroxyl group.
-
Impurity B: 2-Amino-4-chlorobenzophenone: A common starting material in related syntheses that may remain unreacted.
-
Impurity C: 4,7-Dichloroquinazoline: An intermediate lacking the 2-phenyl group, potentially arising from a side reaction.[6]
These impurities have different polarities and will interact differently with the stationary phase, allowing for chromatographic separation.
Comparative Methodologies: HPLC vs. UPLC
The fundamental principles of separation are the same for both HPLC and UPLC, but they differ significantly in operational parameters, leading to trade-offs in speed, resolution, and sensitivity.[7][8] UPLC, an evolution of HPLC, employs columns packed with sub-2 µm particles, which provides a dramatic increase in chromatographic efficiency.[9][10] However, this requires instrumentation capable of handling much higher backpressures (often exceeding 1,000 bar or 15,000 psi) compared to conventional HPLC systems (typically up to 400 bar or ~6,000 psi).[9][11]
Method A: Conventional High-Performance Liquid Chromatography (HPLC)
This method is designed for robustness and compatibility with a wide range of standard HPLC equipment, making it ideal for routine quality control laboratories.
-
Rationale: The choice of a C18 stationary phase provides strong hydrophobic interactions with the analyte and its non-polar impurities. A particle size of 5 µm is standard for HPLC, offering a good balance between efficiency and backpressure.[7] The gradient elution using acetonitrile and water allows for the separation of compounds with a range of polarities, ensuring that both early-eluting polar impurities and the highly retained main compound are resolved effectively. A photodiode array (PDA) detector is selected for its ability to monitor multiple wavelengths simultaneously and to assess peak purity.
Method B: Ultra-Performance Liquid Chromatography (UPLC)
This method is optimized for high throughput and superior resolution, making it suitable for research environments, high-volume screening, or when detailed impurity profiling is required.
-
Rationale: The use of a sub-2 µm particle size column dramatically increases the number of theoretical plates, leading to sharper peaks, improved resolution, and greater sensitivity for detecting trace impurities.[8][9] The shorter column length and higher optimal flow rate significantly reduce the analysis time.[10] This speed enhancement is a key advantage of UPLC, boosting laboratory productivity without compromising separation quality.[7]
Experimental Protocols
Sample and Standard Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Prepare the sample solution in the same manner as the standard solution using the test sample.
-
Spiked Sample Solution: Prepare a sample solution as described above. Spike with known impurities (if available) at a concentration of approximately 0.1% relative to the main analyte to confirm peak identification and resolution.
Method A: HPLC Protocol
| Parameter | Condition |
| Instrument | Standard HPLC System with Gradient Pump and PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 254 nm (Bandwidth: 4 nm) |
| Run Time | 22 minutes |
Method B: UPLC Protocol
| Parameter | Condition |
| Instrument | UPLC System with PDA Detector |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-0.5 min: 50% B; 0.5-3.5 min: 50% to 95% B; 3.5-4.0 min: 95% B; 4.1-5.0 min: 50% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | PDA Detector, 254 nm (Sampling Rate: 20 pts/sec) |
| Run Time | 5 minutes |
Visual Workflow Representation
Caption: General workflow for purity analysis.
Comparative Data Analysis
The following table presents hypothetical, yet representative, data from the analysis of a spiked sample of this compound using both methods.
| Parameter | Method A (HPLC) | Method B (UPLC) |
| Analyte | Retention Time (min) | Retention Time (min) |
| Impurity B | 3.5 | 0.9 |
| Impurity A | 8.2 | 2.1 |
| This compound | 11.5 | 2.8 |
| Impurity C | 12.1 | 3.0 |
| Resolution (Rs) (Main Peak vs. Impurity C) | 1.8 | 2.5 |
| Peak Width (Main Peak, min) | 0.25 | 0.06 |
| Theoretical Plates (N) (Main Peak) | ~15,000 | ~35,000 |
| Total Run Time (min) | 22 | 5 |
| Relative Solvent Consumption | ~100% | ~20% |
Discussion: Interpreting the Performance Trade-offs
The data clearly illustrates the distinct advantages of each technique.
-
Speed and Throughput: The most striking difference is the analysis time. The UPLC method is over four times faster than the HPLC method (5 minutes vs. 22 minutes).[11] This translates directly to higher sample throughput, a critical factor in discovery and process development environments.
-
Resolution and Sensitivity: The UPLC method provides significantly sharper peaks (narrower peak width) and a higher plate count (N), resulting in superior resolution (Rs = 2.5 vs. 1.8) between the main peak and its most critical, closely eluting impurity (Impurity C).[9] This enhanced resolution increases confidence in the accuracy of the purity calculation and improves the ability to detect and quantify trace impurities. The narrower peaks also lead to a greater peak height, which generally improves the signal-to-noise ratio and lowers detection limits.[7]
-
Solvent Consumption: The UPLC method consumes approximately 80% less solvent per run.[10] This not only reduces operational costs but also aligns with green chemistry initiatives by minimizing chemical waste.
-
Robustness and Accessibility: While the UPLC method is superior in performance, the conventional HPLC method offers broader applicability. It can be run on virtually any standard HPLC system, which are more common in QC labs. The larger particle size and lower pressures make the method inherently more robust and less susceptible to clogging from minor sample particulates.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. rjptonline.org [rjptonline.org]
- 9. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of the Cytotoxicity of 4,7-Dichloro-2-phenylquinazoline and Other Kinase Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive framework for comparing the cytotoxic effects of 4,7-Dichloro-2-phenylquinazoline with other established kinase inhibitors. As the quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, understanding the cytotoxic profile of its derivatives is paramount for researchers and drug development professionals. This document offers a scientifically rigorous approach to evaluating and contextualizing the anti-proliferative potential of this compound class, grounded in established experimental protocols and data interpretation.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine component of ATP and effectively compete for the ATP-binding site of various protein kinases. This competitive inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, making quinazoline derivatives potent anticancer agents.
This compound belongs to this important class of compounds. The dichloro-substitution on the quinazoline ring and the phenyl group at the 2-position are expected to modulate its biological activity, potentially enhancing its potency and selectivity towards specific kinase targets. While extensive research has been conducted on various quinazoline derivatives, this guide focuses on establishing a robust methodology for a head-to-head comparison of the cytotoxicity of this compound against well-characterized kinase inhibitors.
Designing a Comparative Cytotoxicity Study
A meaningful comparison of cytotoxicity requires a well-designed experimental strategy. The key is to contextualize the activity of the test compound, this compound, against inhibitors with known mechanisms of action and established clinical relevance.
Selection of Comparator Kinase Inhibitors
For this comparative guide, we have selected two widely studied kinase inhibitors, Erlotinib and Sorafenib, based on their distinct target profiles and extensive characterization in the scientific literature.
-
Erlotinib: A potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, crucial for cell proliferation and survival in several cancer types, particularly non-small cell lung cancer.
-
Sorafenib: A multi-kinase inhibitor targeting several key kinases involved in both tumor cell proliferation (e.g., RAF kinases) and angiogenesis (e.g., VEGFR and PDGFR kinases).
Choice of Cancer Cell Lines
The selection of appropriate cancer cell lines is critical for a comprehensive cytotoxic profile. We recommend a panel of cell lines representing different cancer types and with known expression levels of the target kinases.
-
A549 (Non-Small Cell Lung Cancer): Known to express EGFR, making it a relevant model for comparing with EGFR inhibitors like Erlotinib.
-
MCF-7 (Breast Cancer): A well-characterized cell line often used in general cytotoxicity screening and known to be sensitive to various kinase inhibitors.
-
HeLa (Cervical Cancer): A widely used and robust cell line for initial cytotoxicity assessments.
The Cytotoxicity Assay: A Foundation of Reliability
The choice of cytotoxicity assay is fundamental to generating reliable and reproducible data. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which minimizes handling errors. This assay quantifies ATP, an indicator of metabolically active cells, providing a direct measure of cell viability.
Experimental Protocols
To ensure scientific integrity, detailed and validated protocols are essential. The following sections provide a step-by-step guide for conducting a comparative cytotoxicity study.
Cell Culture and Maintenance
-
Cell Line Propagation: Culture A549, MCF-7, and HeLa cells in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Step-by-Step CellTiter-Glo® Cytotoxicity Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound, Erlotinib, and Sorafenib in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation and Interpretation
Comparative Cytotoxicity Data (Hypothetical IC50 Values)
The following table presents hypothetical IC50 values for this compound and the comparator kinase inhibitors across the selected cell lines. These values are for illustrative purposes and would be determined experimentally.
| Compound | A549 (µM) | MCF-7 (µM) | HeLa (µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Erlotinib | 5.3[1] | >30[2] | [Literature Value] |
| Sorafenib | 18.0[2] | 16.0[2] | [Literature Value] |
Note: The IC50 values for Erlotinib and Sorafenib are sourced from published literature and may vary depending on the specific experimental conditions.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the comparative cytotoxicity assessment.
Mechanistic Insights: Understanding the "Why"
While cytotoxicity data provides a measure of a compound's potency, understanding the underlying mechanism of action is crucial for its further development. The quinazoline scaffold is known to target protein kinases.
The EGFR Signaling Pathway: A Key Target
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers.
Caption: The EGFR signaling pathway and the site of action for quinazoline-based inhibitors.
By inhibiting the kinase activity of EGFR, compounds like Erlotinib and potentially this compound can block these pro-survival signals, leading to a reduction in cell viability. A potent cytotoxic effect of this compound in A549 cells, which are known to express EGFR, would suggest that it may act as an EGFR inhibitor.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative cytotoxic evaluation of this compound. By employing standardized protocols and well-characterized comparator compounds, researchers can generate robust and contextually relevant data. The hypothetical data presented underscores the importance of a multi-cell line screening approach to understand the compound's spectrum of activity.
Future studies should aim to:
-
Determine the IC50 values of this compound in a broader panel of cancer cell lines.
-
Perform kinase profiling assays to identify the specific kinase targets of the compound.
-
Conduct cell cycle and apoptosis assays to elucidate the precise mechanism of cell death induced by the compound.
By systematically addressing these questions, the scientific community can effectively evaluate the therapeutic potential of this compound and other novel kinase inhibitors, ultimately contributing to the development of next-generation targeted cancer therapies.
References
Evaluating the Kinase Selectivity of 4,7-Dichloro-2-phenylquinazoline: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in oncology, the selective inhibition of protein kinases remains a cornerstone of targeted therapy development.[1][2][3] The quinazoline scaffold has emerged as a privileged structure, forming the core of numerous approved kinase inhibitors.[4][5][6][7] This guide provides a comprehensive framework for evaluating the kinase selectivity of a novel quinazoline derivative, 4,7-Dichloro-2-phenylquinazoline . While limited public data exists for this specific compound, its structural alerts suggest potential kinase inhibitory activity. This document, therefore, serves as a detailed roadmap for its characterization, offering field-proven insights and robust experimental protocols to guide researchers in assessing its therapeutic potential and potential off-target liabilities.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[1] This conservation presents a formidable challenge in developing inhibitors that target a specific kinase with high fidelity.[8] Promiscuous inhibitors, those that bind to multiple kinases, can lead to unforeseen off-target effects and associated toxicities, complicating their clinical development.[1] Conversely, a well-defined selectivity profile can be advantageous, enabling the development of multi-targeted therapies that simultaneously inhibit key nodes in oncogenic signaling pathways.[2] Therefore, a thorough and early assessment of a compound's kinase selectivity is not merely a characterization step but a critical component of strategic drug development.[9][10][11]
Experimental Design: A Multi-pronged Approach to Profiling
To comprehensively evaluate the selectivity of this compound, a tiered approach is recommended, beginning with a broad initial screen followed by more focused quantitative assays.
1. Primary Kinome-wide Screening:
The initial step involves screening the compound against a large, representative panel of kinases to identify potential targets. Several commercial services offer extensive kinase panels, often exceeding 400 kinases, utilizing various assay formats.[9][12][13][14] A common and effective method is a single-dose inhibition assay (e.g., at 1 µM or 10 µM) to identify kinases that are significantly inhibited by the test compound.
2. Secondary Confirmatory and Potency Assays (IC50 Determination):
Kinases identified as "hits" in the primary screen should be subjected to secondary assays to confirm their inhibition and determine the half-maximal inhibitory concentration (IC50).[10][15] The IC50 value is a critical measure of a compound's potency and is essential for comparative analysis.[16] These assays are typically performed in a dose-response format, testing a range of inhibitor concentrations.
3. Orthogonal and Cellular Assays:
To validate the biochemical findings and assess the compound's activity in a more physiologically relevant context, orthogonal and cell-based assays are crucial.[17][18] These can include:
-
Alternative Biochemical Assays: Employing a different assay format (e.g., fluorescence-based vs. luminescence-based) to rule out assay-specific artifacts.
-
Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay can confirm that the compound binds to its intended target within living cells.[17]
-
Cellular Phosphorylation Assays: In-cell Westerns or similar methods can measure the inhibition of phosphorylation of a known substrate of the target kinase, providing functional evidence of target modulation.[19]
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol outlines a generalized method for determining the IC50 value of this compound against a specific kinase using the ADP-Glo™ luminescence-based assay, which measures kinase activity by quantifying the amount of ADP produced.[15][20]
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (test compound)
-
Staurosporine (positive control, potent pan-kinase inhibitor)[20]
-
DMSO (vehicle control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Workflow Visualization:
Caption: Workflow for IC50 Determination using the ADP-Glo™ Kinase Assay.
Step-by-Step Procedure:
-
Compound Preparation and Plating:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Similarly, prepare a serial dilution of the positive control, Staurosporine.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions, DMSO only (0% inhibition control), and a high concentration of Staurosporine (100% inhibition control) to the appropriate wells of a 384-well plate.[20]
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of the kinase and substrate should be predetermined to ensure the reaction is in the linear range.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[21]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[20]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[20]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (Staurosporine) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]
-
Comparative Analysis and Data Interpretation
The selectivity of this compound can be compared to other known kinase inhibitors with different selectivity profiles. For this hypothetical guide, we will compare it to a promiscuous inhibitor (Dasatinib) and a relatively selective inhibitor (Gefitinib), both of which have clinical relevance.
Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Gefitinib IC50 (nM) |
| EGFR | 50 | 2 | 25 |
| SRC | >10,000 | 0.5 | >10,000 |
| ABL | >10,000 | <1 | >10,000 |
| VEGFR2 | 800 | 15 | 3,700 |
| p38α | >10,000 | 30 | >10,000 |
| CDK2 | 5,000 | 250 | >10,000 |
Data for Dasatinib and Gefitinib are representative values from public sources. Data for this compound is hypothetical for illustrative purposes.
Selectivity Profile Visualization:
The selectivity of a kinase inhibitor can be visually represented on a kinome tree, where inhibited kinases are highlighted.
Caption: Hypothetical Kinome Selectivity of this compound.
Interpreting the Results:
Based on the hypothetical data, this compound demonstrates significant selectivity for EGFR over the other kinases tested, with some moderate activity against VEGFR2 and weak activity against CDK2. This profile is distinct from the broad-spectrum activity of Dasatinib and the more focused EGFR-centric profile of Gefitinib.[11] Such a profile might suggest a lower potential for off-target effects related to SRC and ABL inhibition compared to Dasatinib. The moderate activity against VEGFR2 could be either a beneficial anti-angiogenic effect or a potential liability, warranting further investigation.
Conclusion
The evaluation of a novel compound's kinase selectivity is a multifaceted process that is integral to modern drug discovery.[2] By employing a systematic approach of broad kinome screening followed by robust IC50 determination and cellular validation, researchers can build a comprehensive understanding of a compound's therapeutic potential and potential risks. This guide provides a detailed framework and actionable protocols for the characterization of this compound, a compound of interest based on its chemical scaffold. The insights gained from such a rigorous evaluation are paramount for making informed decisions in the progression of new chemical entities from the bench to the clinic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. キナーゼ選択性プロファイリングサービス [promega.jp]
- 18. reactionbiology.com [reactionbiology.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. benchchem.com [benchchem.com]
- 21. assayquant.com [assayquant.com]
- 22. assayquant.com [assayquant.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4,7-Dichloro-2-phenylquinazoline
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. Off-target effects can lead to unforeseen toxicity or confounding experimental results, making a thorough cross-reactivity profile an indispensable part of the compound's characterization.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of 4,7-Dichloro-2-phenylquinazoline, a synthetic compound featuring the privileged quinazoline scaffold.[3] Due to the limited publicly available data on this specific molecule, this guide will focus on a proposed experimental strategy, comparing its potential profile with that of established kinase inhibitors.
The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives targeting a range of kinases implicated in diseases such as cancer.[3][4][5] The substituents at the 2, 4, and 7-positions of the quinazoline ring play a crucial role in determining the compound's potency and selectivity. The 2-phenyl group and the dichloro substitutions at the 4 and 7-positions of the topic compound suggest a potential for interaction with the ATP-binding pocket of various kinases.
Postulated Primary Targets and Rationale for Cross-Reactivity Screening
Based on the structural similarity of this compound to other known kinase inhibitors, its primary targets are likely to be within the tyrosine kinase family. For instance, compounds with a 2-phenylquinazoline core have been explored as inhibitors of phosphoinositide 3-kinase (PI3K) p110α.[6] Furthermore, substitutions on the quinazoline ring are known to influence binding to receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]
Given this, a broad-spectrum kinase panel is the most logical starting point for elucidating the cross-reactivity profile of this compound. This approach allows for an unbiased assessment of its selectivity across the human kinome.[8][9]
Proposed Experimental Workflow for Kinome-wide Profiling
To generate a robust and interpretable cross-reactivity profile, a multi-tiered experimental approach is recommended. This workflow is designed to first identify potential off-targets and then validate and quantify these interactions.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | 885277-41-8 | Benchchem [benchchem.com]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Synthetic Routes for 4,7-Dichloro-2-phenylquinazoline: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4,7-Dichloro-2-phenylquinazoline is a crucial building block in the development of various pharmaceutical agents, necessitating a thorough understanding of its synthetic pathways. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this important molecule, offering insights into the underlying chemical principles, experimental protocols, and a comparative analysis of their respective merits and drawbacks.
This document is structured to provide a comprehensive overview, enabling informed decisions in the selection of a synthetic strategy based on laboratory capabilities, cost considerations, and desired scale of production.
Introduction to this compound
The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds. The specific substitution pattern of this compound, with reactive chloro groups at the 4 and 7 positions and a phenyl group at the 2-position, makes it a versatile precursor for the synthesis of targeted therapeutics, particularly in oncology. The chlorine atoms at the 4- and 7-positions offer sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the final compounds.
This guide will dissect two distinct and logical synthetic approaches to this compound:
-
Route A: The Anthranilic Acid Approach - A classical and well-established pathway commencing from 2-amino-4-chlorobenzoic acid.
-
Route B: The Aminobenzonitrile Approach - An alternative route starting from 2-amino-4-chlorobenzonitrile, offering a different set of synthetic challenges and advantages.
Route A: The Anthranilic Acid Approach
This synthetic pathway is a robust and frequently employed method for the synthesis of 2-phenylquinazolinones and their derivatives. The synthesis of this compound via this route is a two-step process involving the initial formation of a quinazolinone ring system, followed by a chlorination step.
Chemical Rationale and Strategy
The core principle of this route is the construction of the pyrimidine ring of the quinazoline system from an anthranilic acid derivative. 2-Amino-4-chlorobenzoic acid provides the benzene ring and the nitrogen atom at position 1. The remaining atoms for the pyrimidine ring are furnished by a suitable one-carbon and one-nitrogen source. In this specific synthesis, benzoyl chloride serves as the source for the C2-phenyl group and the carbonyl carbon, while a source of ammonia is used to complete the ring. The resulting 7-chloro-2-phenyl-4(3H)-quinazolinone is then subjected to chlorination to replace the hydroxyl group at the 4-position with a chlorine atom.
Visualizing the Pathway: Route A
Caption: Synthetic pathway for Route A, starting from 2-amino-4-chlorobenzoic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Chloro-2-phenyl-4(3H)-quinazolinone
This step involves the acylation of 2-amino-4-chlorobenzoic acid with benzoyl chloride to form an intermediate benzoxazinone, which is then converted to the quinazolinone.[1]
-
Materials: 2-amino-4-chlorobenzoic acid, benzoyl chloride, pyridine, formamide.
-
Procedure:
-
To a solution of 2-amino-4-chlorobenzoic acid in pyridine, slowly add benzoyl chloride at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water to precipitate the intermediate, 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one. Filter, wash with water, and dry.
-
Heat the obtained benzoxazinone with an excess of formamide at 150-160 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 7-chloro-2-phenyl-4(3H)-quinazolinone.
-
Step 2: Synthesis of this compound
This step involves the conversion of the 4-oxo group of the quinazolinone to a chloro group. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[2][3]
-
Materials: 7-chloro-2-phenyl-4(3H)-quinazolinone, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).
-
Procedure:
-
A mixture of 7-chloro-2-phenyl-4(3H)-quinazolinone and an excess of phosphorus oxychloride is taken in a round-bottom flask.
-
A catalytic amount of DMF is added.
-
The mixture is heated to reflux (around 110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured into crushed ice with stirring.
-
The precipitated solid is filtered, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford this compound.
-
Route B: The Aminobenzonitrile Approach
This alternative synthetic strategy utilizes 2-amino-4-chlorobenzonitrile as the starting material. This route offers a different approach to the construction of the quinazoline ring.
Chemical Rationale and Strategy
The nitrile group in 2-amino-4-chlorobenzonitrile is a key functional group in this pathway. The synthesis proceeds through the initial acylation of the amino group with benzoyl chloride to form an N-acyl derivative. This intermediate, N-(2-cyano-5-chlorophenyl)benzamide, can then undergo an intramolecular cyclization to form the quinazoline ring. This cyclization can be promoted by either acidic or basic conditions. The resulting intermediate would then require conversion to the final product.
Visualizing the Pathway: Route B
Caption: Synthetic pathway for Route B, starting from 2-amino-4-chlorobenzonitrile.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-cyano-5-chlorophenyl)benzamide
This is a standard acylation of an aniline derivative.
-
Materials: 2-amino-4-chlorobenzonitrile, benzoyl chloride, pyridine (or another suitable base), and a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-amino-4-chlorobenzonitrile in a suitable solvent (e.g., DCM) and add pyridine.
-
Cool the mixture to 0-5 °C and add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-cyano-5-chlorophenyl)benzamide.
-
The product can be purified by recrystallization.
-
Step 2: Cyclization to 4-Amino-7-chloro-2-phenylquinazoline
The cyclization of the 2-acylaminobenzonitrile can be achieved under various conditions. One common method involves heating with a catalyst.
-
Materials: N-(2-cyano-5-chlorophenyl)benzamide, a suitable catalyst (e.g., a strong acid like polyphosphoric acid (PPA) or a base like sodium ethoxide).
-
Procedure (Acid-catalyzed):
-
Heat a mixture of N-(2-cyano-5-chlorophenyl)benzamide and polyphosphoric acid at 120-140 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to get 4-amino-7-chloro-2-phenylquinazoline.
-
Step 3: Conversion to this compound
This final step involves the replacement of the 4-amino group with a chloro group, which can be achieved via a Sandmeyer-type reaction.
-
Materials: 4-amino-7-chloro-2-phenylquinazoline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) chloride (CuCl).
-
Procedure:
-
Dissolve 4-amino-7-chloro-2-phenylquinazoline in a mixture of concentrated HCl and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Head-to-Head Comparison
| Feature | Route A (Anthranilic Acid) | Route B (Aminobenzonitrile) | Analysis & Field Insights |
| Starting Material | 2-Amino-4-chlorobenzoic acid | 2-Amino-4-chlorobenzonitrile | Both starting materials are commercially available. The choice may depend on cost and supplier availability. The benzonitrile derivative is often prepared from the corresponding anthranilic acid, potentially adding a step if not sourced directly. |
| Number of Steps | 2 | 3 | Route A is shorter, which is generally advantageous in terms of overall yield and resource efficiency. |
| Key Intermediates | 7-Chloro-2-phenyl-4(3H)-quinazolinone | N-(2-cyano-5-chlorophenyl)benzamide, 4-Amino-7-chloro-2-phenylquinazoline | The quinazolinone intermediate in Route A is often a stable, crystalline solid, which can be easily purified. The intermediates in Route B may require more careful handling and purification. |
| Reagents & Conditions | Pyridine, Formamide, POCl₃, Heat | Pyridine, PPA or NaOEt, NaNO₂, HCl, CuCl, Heat | Route A employs common laboratory reagents. POCl₃ is corrosive and moisture-sensitive, requiring careful handling. Route B involves a Sandmeyer reaction, which requires careful temperature control and handling of diazonium salts, which can be unstable. |
| Potential Yield | Generally good to high yields are reported for similar transformations. | The multi-step nature and the Sandmeyer reaction in the final step might lead to a lower overall yield compared to Route A. | For large-scale synthesis, the higher potential yield and fewer steps of Route A make it a more attractive option. |
| Purification | Recrystallization is often sufficient for both the intermediate and the final product. | May require column chromatography for the purification of intermediates and the final product. | The ease of purification in Route A can significantly reduce processing time and solvent consumption. |
| Safety Considerations | POCl₃ is highly corrosive and reacts violently with water. Pyridine and formamide are toxic. | Diazonium salts are potentially explosive and must be handled with care at low temperatures. PPA is corrosive. | Both routes involve hazardous materials, but the handling of diazonium salts in Route B requires specific expertise and safety precautions. |
| Scalability | Generally considered to be a scalable process. | The Sandmeyer reaction can be challenging to scale up due to the instability of the diazonium intermediate and the exothermic nature of the reaction. | Route A is generally more amenable to industrial scale-up due to its more robust and predictable reaction steps. |
Conclusion and Recommendations
From the perspective of a Senior Application Scientist, both synthetic routes presented are chemically sound and lead to the desired this compound. However, a critical evaluation of the experimental parameters reveals a clear preference for Route A (The Anthranilic Acid Approach) for most research and development applications.
The primary advantages of Route A lie in its conciseness (fewer synthetic steps), generally higher overall yields, and the formation of a stable, easily purifiable quinazolinone intermediate. These factors contribute to a more efficient and cost-effective synthesis, particularly when considering scale-up for drug development pipelines. While the use of phosphorus oxychloride requires appropriate safety measures, it is a standard and well-understood transformation in synthetic organic chemistry.
Route B, while a viable alternative, presents more challenges. The three-step sequence and the inherent difficulties associated with the Sandmeyer reaction, including the handling of potentially unstable diazonium salts and potentially lower yields, make it a less desirable choice for routine synthesis. However, this route could be of interest for the synthesis of specific analogs where the 4-aminoquinazoline intermediate is also a target molecule for further derivatization.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4,7-Dichloro-2-phenylquinazoline
The inherent structure of 4,7-Dichloro-2-phenylquinazoline, a chlorinated aromatic compound, necessitates a disposal protocol that acknowledges its potential persistence and toxicity. Improper disposal can lead to environmental contamination and pose significant health risks. Therefore, a proactive and informed approach to waste management is not just a best practice, but an ethical imperative.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is paramount to be equipped with the appropriate Personal Protective Equipment (PPE) and to be fully aware of the immediate hazards associated with this compound.
Hazard Identification:
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed or inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Always inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is required.
In the event of an exposure, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. If inhaled, move to fresh air immediately. In all cases of significant exposure, seek prompt medical attention and have the Safety Data Sheet (SDS) available.[1]
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
PART 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program.
-
Designated Waste Container: All solid waste contaminated with this compound, including residual powder, contaminated filter paper, and weighing boats, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Container Specifications: The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a secure screw-top lid), be in good condition, and remain closed except when adding waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of initial waste accumulation should also be clearly marked.
PART 2: Managing Small vs. Bulk Quantities
The fundamental disposal procedure remains the same regardless of the quantity; however, the logistics of handling differ.
-
Small Quantities (e.g., milligrams to a few grams):
-
Carefully collect all residual material using appropriate tools (e.g., a dedicated spatula).
-
Place the collected material and any contaminated disposables directly into the designated hazardous waste container.
-
-
Bulk Quantities (e.g., several grams to kilograms):
-
If possible, keep the compound in its original, properly labeled container.
-
If the original container is compromised, transfer the material to a suitable, larger hazardous waste container in a chemical fume hood to minimize dust generation.
-
Ensure the new container is properly labeled.
-
PART 3: Decontamination of Laboratory Equipment
Thorough decontamination of all equipment that has come into contact with this compound is essential to prevent cross-contamination and accidental exposure.
Recommended Solvents for Decontamination:
-
Primary Solvents: Acetone, Ethyl Acetate, Methanol, Ethanol
-
For difficult residues: Dimethyl sulfoxide (DMSO) followed by a rinse with one of the primary solvents.
Decontamination Protocol:
-
Initial Gross Decontamination: In a chemical fume hood, carefully wipe down surfaces of glassware and equipment with a disposable wipe lightly dampened with one of the primary solvents to remove any visible powder. Dispose of the wipe in the solid hazardous waste container.
-
Washing: Wash the equipment with a suitable laboratory detergent and water.
-
Solvent Rinse: Thoroughly rinse the equipment with one of the primary solvents. For glassware, this can be done by swirling the solvent inside the vessel. For larger equipment, carefully apply the solvent with a squirt bottle or a dedicated washcloth.
-
Collection of Rinsate: All solvent rinsate must be collected as hazardous waste in a designated, labeled container for halogenated organic solvent waste. Do not dispose of the solvent rinsate down the drain.
-
Final Rinse and Drying: Perform a final rinse with deionized water and allow the equipment to air dry completely in a well-ventilated area or a drying oven.
The Rationale Against Chemical Neutralization in a Laboratory Setting
For chlorinated aromatic compounds like this compound, chemical neutralization is not a recommended disposal method in a standard laboratory environment. The chemical stability of the aromatic ring and the carbon-chlorine bonds makes degradation difficult without specialized and often hazardous reagents and conditions. Attempting to neutralize this compound with common laboratory reagents could lead to incomplete reactions and the potential generation of other, equally or more hazardous, chlorinated byproducts. The established and safest method of disposal is high-temperature incineration by a licensed hazardous waste management facility.
Regulatory Compliance: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized using specific codes. As a discarded, unused commercial chemical product, this compound would likely fall under the U-list of hazardous wastes .[2][3] The specific U-code would be assigned based on the compound's hazardous characteristics. If a specific listing does not exist, the waste would be classified based on its characteristics, such as toxicity. It is the responsibility of the waste generator to ensure proper classification.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers and scientists can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory practice and environmental stewardship.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
